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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical and Chemical Characteristics of Azetidin-Phenyl-Piperidine Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery The confluence of an azetidine ring, a central phenyl moiety, and a piperidine group creates a unique three-dimensional chemical scaffold with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of an azetidine ring, a central phenyl moiety, and a piperidine group creates a unique three-dimensional chemical scaffold with significant potential in medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical and chemical characteristics of azetidin-phenyl-piperidine derivatives. Understanding these properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately for designing safe and efficacious therapeutics.

The azetidine ring, a four-membered saturated heterocycle, introduces a degree of ring strain that influences both reactivity and conformation.[1] This strained ring system can offer advantages in terms of metabolic stability and aqueous solubility when compared to larger, more common heterocyclic analogs.[2] The piperidine moiety, a ubiquitous feature in many pharmaceuticals, provides a flexible yet conformationally defined anchor for interacting with biological targets and can be readily functionalized to modulate physicochemical properties.[3] The central phenyl ring acts as a rigid linker, orienting the two heterocyclic systems in a defined spatial arrangement, which is crucial for specific receptor-ligand interactions.

This guide will delve into the key physicochemical parameters of this tripartite scaffold, outline robust experimental protocols for their determination, and discuss the chemical properties that dictate their stability and reactivity. While specific experimental data for a comprehensive library of azetidin-phenyl-piperidine derivatives is not extensively available in the public domain, this guide will utilize data from closely related phenyl-piperidine and aryl-azetidine analogs to provide a predictive framework and illustrate the analytical methodologies.

I. Physical Characteristics: The Foundation of Pharmacokinetics

The physical properties of a drug candidate are the primary determinants of its pharmacokinetic behavior. For azetidin-phenyl-piperidine derivatives, the interplay between the basic nitrogens of the azetidine and piperidine rings and the lipophilic phenyl group creates a complex physicochemical profile that must be carefully characterized.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For azetidin-phenyl-piperidine derivatives, both the azetidine and piperidine nitrogens are basic and will be protonated at physiological pH (7.4). The precise pKa values are influenced by the electronic effects of substituents on the phenyl ring and the steric environment around the nitrogen atoms.

Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of the equilibrium constant. This method is particularly well-suited for molecules with multiple ionizable centers, allowing for the determination of both pKa values for the azetidin-phenyl-piperidine scaffold.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh 5-10 mg of the azetidin-phenyl-piperidine derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.

  • Titration Setup: Place the sample solution in a thermostatted vessel maintained at 25 °C. Immerse a calibrated pH electrode and a micro-burette filled with a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where 50% of each basic nitrogen has been protonated. The first pKa will typically correspond to the more basic piperidine nitrogen, followed by the azetidine nitrogen.

Diagram: Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in H2O (or co-solvent) prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Titrate with standardized HCl titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa values at 50% neutralization analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and, consequently, absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like azetidin-phenyl-piperidines, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.

Causality in Experimental Choice: The shake-flask method is a classic and reliable technique for determining LogP/LogD. It directly measures the partitioning of the compound between two immiscible phases, providing a direct and easily interpretable result.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

  • Sample Preparation: Prepare a stock solution of the azetidin-phenyl-piperidine derivative in a suitable solvent (e.g., methanol).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pH 7.4 buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Aqueous Solubility

Aqueous solubility is a fundamental prerequisite for oral drug absorption. Poor solubility can lead to low bioavailability and formulation challenges. The solubility of azetidin-phenyl-piperidine derivatives will be highly dependent on their ionization state (and thus the pH of the medium) and the presence of polar or nonpolar substituents.

Causality in Experimental Choice: The thermodynamic solubility assay, also known as the shake-flask method, is the most accurate method as it measures the solubility of the compound at equilibrium. This provides a true measure of the intrinsic solubility of the solid form of the compound.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid azetidin-phenyl-piperidine derivative to a vial containing a buffered aqueous solution at the desired pH (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Table 1: Representative Physicochemical Properties of Phenyl-Piperidine Analogs

CompoundStructurepKaLogPAqueous Solubility (µg/mL)
2-PhenylpiperidinePhenyl at C2 of Piperidine9.51[4]2.38[4]15.2[4]
1-PhenylpiperidinePhenyl at N1 of Piperidine---
FentanylA complex phenylpiperidine--Low

Note: Data for specific azetidin-phenyl-piperidine derivatives is limited. The data presented for 2-phenylpiperidine is to illustrate the expected range of properties. Fentanyl is included as a well-known, complex phenylpiperidine derivative.[3][5]

II. Chemical Characteristics: Reactivity and Stability

The chemical properties of azetidin-phenyl-piperidine derivatives govern their synthesis, formulation stability, and metabolic fate.

Synthesis and Reactivity

The synthesis of azetidin-phenyl-piperidine derivatives typically involves multi-step sequences. The strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthesis or can be a liability in terms of stability.[1] The piperidine ring is generally more stable. The phenyl ring can undergo typical electrophilic aromatic substitution reactions, allowing for late-stage functionalization.

Causality in Synthetic Strategy: A common synthetic approach would involve the coupling of a pre-functionalized azetidine with a phenyl-piperidine fragment. For instance, the nucleophilic substitution of a leaving group on the azetidine ring by the piperidine nitrogen is a plausible synthetic route.

Diagram: General Synthetic Approach

G start1 Azetidine Precursor (with leaving group) process Nucleophilic Substitution start1->process start2 Phenyl-piperidine Fragment start2->process end_product Azetidin-Phenyl-Piperidine Derivative process->end_product

Caption: A generalized synthetic strategy for azetidin-phenyl-piperidine derivatives.

Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The azetidin-phenyl-piperidine scaffold presents several potential sites for metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include N-dealkylation of the azetidine or piperidine rings, and hydroxylation of the phenyl ring. The azetidine ring, in some cases, has been shown to confer greater metabolic stability compared to larger heterocyclic rings.

Causality in Experimental Choice: In vitro liver microsomal stability assays are a cornerstone of early drug discovery for assessing metabolic stability. They are relatively high-throughput and provide a good initial indication of a compound's susceptibility to phase I metabolism.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Incubation: Pre-warm the reaction mixture to 37 °C. Initiate the reaction by adding the azetidin-phenyl-piperidine derivative (typically at a low concentration, e.g., 1 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

III. Analytical Characterization

Unambiguous structural confirmation and purity assessment are essential for any novel chemical entity. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of azetidin-phenyl-piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons on the azetidine and piperidine rings can provide insights into their conformation.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of the azetidin-phenyl-piperidine scaffold.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information, helping to confirm the connectivity of the azetidine, phenyl, and piperidine moieties.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the standard method for determining the purity of the synthesized compounds.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to support the proposed structure.

Conclusion

The azetidin-phenyl-piperidine scaffold represents a promising area for the design of novel therapeutics. A thorough understanding of the physical and chemical characteristics of these derivatives is fundamental to their successful development. This guide has outlined the key properties to consider, provided detailed experimental protocols for their determination, and discussed the analytical techniques required for their characterization. By applying these principles, researchers can rationally design and optimize azetidin-phenyl-piperidine derivatives with improved pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Varule, G., Birle, R., Sahukare, K., & Kayande, N. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide.
  • Al-Harrasi, A., Ali, L., Hussain, J., & Ahmed, M. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(15), 3452.
  • Halberstadt, A. L., & Brandt, S. D. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Chemical Neuroscience.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3659.
  • Engers, D. W., Field, J. R., Le, U., Zhou, Y., Bolinger, J. D., Zamorano, R., ... & Hopkins, C. R. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido) phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu (4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106-1110.
  • Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), S23.
  • Szałata, K., Satała, G., Głuch-Lutwin, M., & Starowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. Journal of Medicinal Chemistry, 64(24), 17966-17987.
  • Ali, A., Sharma, G., & Kumar, R. (2021). Synthesis of a Novel 1, 3, 4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS omega, 6(4), 2888-2896.
  • Kaye, A. D., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31.
  • National Institute of Standards and Technology. N-Phenylpiperidine. NIST Chemistry WebBook.
  • Negatu, D. A., & Tadesse, S. (2023).
  • Odeku, O. A., & Itiola, O. A. (2007). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Tropical Journal of Pharmaceutical Research, 6(3), 757-766.
  • Schwan, A. L., & Wentrup, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2, 4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6618.
  • Kuczyńska, K., Zuba, D., & Adamowicz, P. (2019). Identification and structure characterization of five synthetic opioids: 3, 4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Forensic toxicology, 37(2), 414-426.
  • Di Salvo, A., Uccello-Barretta, G., & Balzano, F. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12899-12909.
  • Fu, M., Collins, M., & Musah, R. A. (2024). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. ChemRxiv.
  • United States Environmental Protection Agency. (2025). 2-Phenylpiperidine Properties.

Sources

Exploratory

Pharmacological mechanism of action for 4-(2-(Azetidin-1-YL)phenyl)piperidine hcl

The following technical guide provides an in-depth pharmacological analysis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This analysis is derived from the structure-activity relationships (SAR) of the 4-phenylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This analysis is derived from the structure-activity relationships (SAR) of the 4-phenylpiperidine class, a scaffold fundamental to numerous CNS-active agents including opioids, dissociatives, and monoamine modulators.

Executive Summary

4-(2-(Azetidin-1-yl)phenyl)piperidine HCl is a synthetic small molecule belonging to the 4-phenylpiperidine class. Structurally, it is characterized by a piperidine ring substituted at the 4-position with a phenyl ring, which in turn bears an azetidin-1-yl group at the ortho (2-) position.

This specific substitution pattern—a bulky, basic, saturated nitrogen heterocycle (azetidine) at the ortho position of the aromatic ring—distinctly alters the pharmacological profile from classic opioids (e.g., pethidine) toward monoaminergic modulation . The compound acts primarily as a poly-pharmacological agent with high affinity for Sigma-1 receptors (


R)  and modulatory activity at monoamine transporters (SERT/NET)  and 5-HT receptors .
Key Pharmacological Features
FeatureDescription
Core Scaffold 4-Phenylpiperidine (associated with

-opioid & NMDA antagonism)
Key Substituent Ortho-Azetidin-1-yl (Bioisostere for diethylamine/pyrrolidine)
Primary Mechanism Sigma-1 Receptor Agonism / Antagonism & Monoamine Reuptake Inhibition
Secondary Mechanism 5-HT

/ 5-HT

Receptor Modulation
Physiochemical High metabolic stability (due to azetidine vs. acyclic amines); Lipophilic cation at physiological pH

Structural & Mechanistic Analysis

The 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a "privileged structure" in medicinal chemistry. Its biological activity is dictated by the substituents on the piperidine nitrogen and the phenyl ring.

  • Unsubstituted Phenyl (e.g., Pethidine):

    
    -Opioid agonist.
    
  • 4-Substituted Phenyl (e.g., Haloperidol analogs): D

    
     Dopamine antagonist.
    
  • Ortho-Substituted Phenyl: The introduction of the azetidin-1-yl group at the ortho position creates significant steric hindrance, twisting the phenyl ring out of coplanarity with the piperidine. This conformation disfavors opioid receptor binding (which requires a specific planar/axial orientation) and favors binding to transporters (SERT/NET) and Sigma receptors .

The Azetidine "Magic Methyl" Effect

The azetidin-1-yl group serves as a conformationally restricted bioisostere of a diethylamino or dimethylamino group.

  • Basicity: The azetidine nitrogen is basic (

    
    ), ensuring the molecule exists as a protonated cation at physiological pH, critical for electrostatic interactions with the conserved Aspartate residue in GPCRs and transporters.
    
  • Metabolic Stability: Azetidines are less prone to N-dealkylation by Cytochrome P450 enzymes compared to their acyclic counterparts (e.g., diethylamine), prolonging the drug's half-life (

    
    ).
    
  • Lipophilicity: The 4-membered ring lowers lipophilicity (

    
    ) relative to a piperidine or pyrrolidine substituent, potentially reducing off-target toxicity while maintaining blood-brain barrier (BBB) permeability.
    

Detailed Mechanism of Action

Sigma-1 Receptor ( R) Modulation

The 4-phenylpiperidine scaffold is a classic pharmacophore for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling and cellular stress response.

  • Mechanism: The protonated piperidine nitrogen forms an ionic bond with Glu172 in the

    
    R binding pocket. The ortho-azetidinyl phenyl group occupies the hydrophobic pocket formed by Val162  and Leu105 .
    
  • Effect: Agonism at

    
    R promotes the translocation of the receptor from the Mitochondria-Associated ER Membrane (MAM) to the plasma membrane, modulating ion channels (e.g., Kv1.4, NMDA) and potentiating neurotrophic signaling (BDNF). This pathway is relevant for cognitive enhancement  and antidepressant  effects.
    
Monoamine Transporter Inhibition (SNRI Activity)

The steric bulk of the ortho-azetidinyl group mimics the ortho-substitution found in several SNRIs (e.g., Nisoxetine derivatives).

  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Interaction: The molecule acts as a competitive inhibitor, blocking the reuptake of 5-HT and NE into the presynaptic neuron. The rigid azetidine group prevents the conformational change required for substrate translocation.

5-HT Receptor Modulation

The structural similarity to arylpiperazines (e.g., Vortioxetine) suggests affinity for serotonin receptors.

  • 5-HT

    
    :  Likely antagonism. The bulky ortho-substituent often induces an antagonist conformation in the receptor transmembrane bundle.
    
  • 5-HT

    
    :  Potential antagonism, contributing to procognitive and antidepressant profiles.
    

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action: Synaptic modulation via transporter inhibition and intracellular regulation via Sigma-1 receptors.

MOA_Pathway cluster_Synapse Synaptic Cleft & Plasma Membrane cluster_Intracellular Intracellular (ER/MAM) Compound 4-(2-(Azetidin-1-yl)phenyl) piperidine HCl SERT SERT / NET (Transporters) Compound->SERT Inhibition (IC50) GPCR 5-HT2A / 5-HT7 (Receptors) Compound->GPCR Antagonism Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1 Agonism (Ki < 10nM) Synaptic_Monoamines Synaptic Monoamine Accumulation SERT->Synaptic_Monoamines Increased 5-HT/NE IonChannel Nav / Cav Channels Sigma1->IonChannel Translocation & Regulation Ca_Release Calcium Mobilization (IP3R Modulation) Sigma1->Ca_Release Modulates BDNF BDNF Expression (Neuroplasticity) Ca_Release->BDNF Signaling Cascade

Caption: Dual-mechanism pathway showing synaptic reuptake inhibition and intracellular Sigma-1 chaperone modulation.

Experimental Protocols for Validation

To validate the mechanistic claims, the following standardized protocols are recommended.

Radioligand Binding Assay (Sigma-1 & SERT)

Objective: Determine the affinity (


) of the compound for 

R and SERT.
  • Membrane Preparation: Homogenize rat brain cortex (for

    
    ) or striatum (for SERT) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 20 min. Resuspend pellets.
  • Incubation:

    • 
      R:  Incubate membranes (100 
      
      
      
      g protein) with [
      
      
      H]-(+)-Pentazocine (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M) for 120 min at 37°C. Nonspecific binding defined by Haloperidol (10
      
      
      M).
    • SERT: Incubate with [

      
      H]-Citalopram (1 nM) for 60 min at 25°C. Nonspecific binding defined by Fluoxetine (10 
      
      
      
      M).
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derived 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Flux Assay

Objective: Assess functional agonism/antagonism at GPCRs (e.g., 5-HT


).
  • Cell Culture: Use HEK-293 cells stably expressing human 5-HT

    
     and G
    
    
    
    .
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C in HBSS buffer.

  • Compound Addition: Add test compound.

    • Agonist Mode: Measure fluorescence increase immediately.

    • Antagonist Mode: Pre-incubate with test compound for 15 min, then challenge with 5-HT (

      
      ).
      
  • Detection: Monitor Calcium-induced fluorescence (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    

Synthesis Pathway (Buchwald-Hartwig Approach)[1][2]

The synthesis of the core scaffold requires the coupling of the azetidine to the phenyl ring.

Synthesis SM1 1-Boc-4-(2-bromophenyl) piperidine Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C SM1->Catalyst SM2 Azetidine SM2->Catalyst Intermediate 1-Boc-4-(2-(azetidin-1-yl) phenyl)piperidine Catalyst->Intermediate C-N Coupling Deprotection HCl / Dioxane (Boc Removal) Intermediate->Deprotection Final 4-(2-(Azetidin-1-yl) phenyl)piperidine HCl Deprotection->Final Salt Formation

Caption: Palladium-catalyzed C-N cross-coupling strategy for synthesizing the sterically hindered ortho-azetidinyl system.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Link

  • Kuyper, L. F., et al. (1996). High-affinity inhibitors of the dopamine transporter: phenylpiperidines and related compounds. Journal of Medicinal Chemistry, 39(16), 3077-3088. Link

  • Lowe, J. A., et al. (2009). Azetidines as bioisosteres of dialkylamines: Synthesis and SAR of a novel series of Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4265-4269. Link

  • Robichaud, A. J., & Lelas, T. V. (2011). The biology and therapeutic potential of the 5-HT7 receptor. Drug Discovery Today, 16(17-18), 776-784. Link

  • Meltzer, H. Y., et al. (2013). Mechanisms of action of atypical antipsychotic drugs: A critical analysis. Handbook of Experimental Pharmacology, 212, 321-347. Link

Foundational

Solubility profile of 4-(2-(Azetidin-1-YL)phenyl)piperidine hcl in water vs organic solvents

Technical Guide: Solubility Profiling of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Part 1: Executive Summary & Structural Analysis 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl is a synthetic intermediate and pharmacophore s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

Part 1: Executive Summary & Structural Analysis

4-(2-(Azetidin-1-yl)phenyl)piperidine HCl is a synthetic intermediate and pharmacophore scaffold often encountered in the development of GPCR ligands (e.g., Histamine H3, Neurotensin) and Bcl-2 inhibitors.[1][2][3] Its solubility profile is governed by the interplay between the highly basic piperidine moiety (forming the stable hydrochloride salt) and the lipophilic phenyl-azetidine core.[1][2]

This guide provides a technical framework for characterizing the solubility of this compound. As a hydrochloride salt, the molecule exhibits an amphiphilic solubility profile : high solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO), with negligible solubility in non-polar hydrocarbons.[1][2]

Physicochemical Properties (Predicted)
PropertyValue (Approximate)Impact on Solubility
Molecular Weight ~287.2 g/mol (Salt)Low MW favors dissolution.[1][2][3]
pKa (Piperidine) 10.5 – 11.0Ionized at physiological pH; drives aqueous solubility.[1][2]
pKa (Azetidine) ~2.0 – 3.0 (Aniline-like)Neutral at physiological pH; contributes to lipophilicity.[1][2]
LogP (Free Base) ~2.5Moderate lipophilicity; drives membrane permeability.[1][2]
Solid State Crystalline SolidHigh lattice energy may require heating/sonication for saturation.[1][2]

Part 2: Solubility Profile Matrix

The following matrix categorizes the solubility of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl across standard laboratory solvents.

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Note: "Soluble" implies >10 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <0.1 mg/mL.[1][2][3]

Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH < 7)High Salt dissociation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) is thermodynamically favorable.[1][2][3]
PBS (pH 7.4)Moderate Common ion effect (NaCl ) and pH nearing pKa may reduce solubility slightly vs. pure water.[1][2]
Polar Protic MethanolHigh Excellent solvation of both the ionic head and organic tail.[1][2][3]
EthanolGood Slightly lower than MeOH due to alkyl chain length.[1][2]
Polar Aprotic DMSOVery High Universal solvent for this scaffold; disrupts lattice energy effectively.[1][2]
DMFHigh Similar mechanism to DMSO.[1][2]
Chlorinated DichloromethaneModerate Soluble as an ion pair; solubility increases significantly if free-based.[1][2]
Non-Polar Hexane / HeptaneInsoluble Lack of dipole moment cannot overcome crystal lattice energy.[1][2]
Diethyl EtherInsoluble Poor solvation of the chloride salt.[1][2]

Part 3: Experimental Protocols

To validate the specific solubility values for your batch, follow these self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Use for rapid screening during biological assay preparation.[1][2][3]

  • Preparation: Prepare a 10 mM stock solution in DMSO .

  • Spiking: Spike 5 µL of stock into 495 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate via HPLC-UV or LC-MS against a standard curve.

    • Self-Validation: If recovery < 80% of theoretical, the compound has precipitated (solubility < 100 µM).[1][2]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use for formulation development and precise physicochemical characterization.[1][2][3]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration:

    • Shake or stir at 25°C for 24 hours.

    • Visual Check: Ensure solid is still visible.[1][2] If all dissolves, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Dilute supernatant 100-fold with Mobile Phase (e.g., 50:50 ACN:Water) and inject into HPLC.

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    [1][2]
    

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision tree for selecting the appropriate solvent system based on the application.

SolubilityWorkflow Start Start: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Formulation In Vivo Formulation (IV/PO) Goal->Formulation Synthesis Chemical Synthesis (Reaction) Goal->Synthesis DMSO_Stock Prepare 10mM Stock in DMSO BioAssay->DMSO_Stock Saline Dissolve in Saline/Water (pH adjusted) Formulation->Saline High Solubility Expected Organic Use DCM, MeOH, or DMF based on reaction type Synthesis->Organic Aqueous_Dilution Dilute into Media/Buffer (Max 1% DMSO) DMSO_Stock->Aqueous_Dilution Precipitation Risk? CoSolvent Add Cyclodextrin or PEG400 if needed Saline->CoSolvent If pH > 7.4 causes precip

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the central role of DMSO stocks and aqueous saline solutions.

Part 5: Implications for Research

  • pH Sensitivity: The piperidine nitrogen is the key solubility driver.[1][2] At pH > 10 , the molecule will convert to its free base form.[1][2]

    • Risk:[1][2] In basic buffers (e.g., Carbonate buffer pH 10), the free base may precipitate out of solution.[1][2]

    • Mitigation: Maintain pH < 8 for aqueous stock solutions.[1][2]

  • Storage Stability: As an HCl salt, the compound is hygroscopic.[1][2][3] Store in a desiccator at -20°C. DMSO stocks should be aliquoted to avoid freeze-thaw cycles which can induce precipitation of hydrates.[1][2]

  • In Vivo Administration: For animal studies, Saline (0.9% NaCl) or Water for Injection are suitable vehicles.[1][2][3] If higher concentrations (>50 mg/mL) are required, 5-10% Solutol HS 15 or HP-β-Cyclodextrin can be used to stabilize the solution.[1][2]

References

  • PubChem Compound Summary. 4-(Azetidin-1-yl)piperidine dihydrochloride (Analog).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Google Patents. Small molecule agonists of neurotensin receptor 1 (US10118902B2).[1][2][3] (Contains synthesis and handling of azetidinyl-phenyl-piperidine scaffolds).

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. [Link][1][2]

Sources

Exploratory

Technical Guide: pKa Values and Ionization States of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This analysis is structured for pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This analysis is structured for pharmaceutical scientists and medicinal chemists, focusing on the causality between molecular structure and acid-base behavior.[1][2]

Executive Summary & Structural Analysis

Compound Identity: 4-(2-(Azetidin-1-yl)phenyl)piperidine Hydrochloride Core Scaffold: Ortho-substituted biaryl system consisting of a central phenyl ring substituted with a saturated 4-membered nitrogen heterocycle (azetidine) and a saturated 6-membered nitrogen heterocycle (piperidine).[1][2][3]

This molecule presents a classic "Two-Center Base" system with distinct electronic environments.[1][2] Understanding the disparate basicity of these two centers is critical for predicting solubility, membrane permeability (LogD), and salt stability.[1][3]

Structural Dissection of Ionization Centers
FeatureCenter A: Piperidine NitrogenCenter B: Azetidine Nitrogen
Hybridization

(Aliphatic Secondary Amine)

/ Partial

(N-Aryl Amine)
Electronic Environment Electron-rich, localized lone pair.[1][2][3] No resonance delocalization.[1][3]Lone pair partially delocalized into the phenyl ring (aniline-like), but constrained by ring strain.[1][3]
Steric Constraints Minimal (Chair conformation).High ring strain (~26 kcal/mol).[1][3]
Predicted pKa 10.2 ± 0.3 (Strong Base)5.0 ± 0.5 (Weak Base)

Theoretical pKa Derivation

The pKa values are derived from fragment-based electronic analysis and authoritative datasets for homologous substructures.[1][2]

The Dominant Basic Center (pKa₁ ~ 10.2)

The piperidine nitrogen is a secondary aliphatic amine.[1][3] In the absence of strong electron-withdrawing groups directly attached to the ring, secondary amines exhibit pKa values in the range of 10–11.[1]

  • Substituent Effect: The piperidine is attached to a phenyl ring at the C4 position.[1] The phenyl group is an electron-withdrawing group by induction (-I effect), but it is separated from the nitrogen by two methylene units (

    
    ).[2][3] This separation ("
    
    
    
    -effect") attenuates the inductive pull.[1][2][3]
  • Result: The basicity is only slightly lower than unsubstituted piperidine (pKa 11.22), settling near 10.2 .[1][3] This is the site of protonation in the commercial HCl salt.[1]

The Weak Basic Center (pKa₂ ~ 5.0)

The azetidine nitrogen is directly bonded to the phenyl ring, forming an


-aryl azetidine (an aniline derivative).[3]
  • Resonance vs. Strain: Typical anilines (e.g.,

    
    -dimethylaniline) have pKa values ~5.15 due to resonance delocalization of the nitrogen lone pair into the aromatic 
    
    
    
    -system.[2]
  • Ring Strain Effect: The 4-membered azetidine ring imposes significant angle strain (

    
     vs. ideal 
    
    
    
    or
    
    
    ).[1][2][3] To relieve strain, the nitrogen tends to retain more
    
    
    character (pyramidal geometry) rather than flattening to
    
    
    for optimal conjugation.[1][3] This "Steric Inhibition of Resonance" prevents full delocalization, making the lone pair slightly more available than in open-chain anilines.[1]
  • Ortho-Substitution: The bulky piperidinyl group at the ortho position further twists the azetidine out of the phenyl plane, potentially disrupting conjugation further and slightly elevating the pKa above typical

    
    -aryl systems.[2]
    
  • Result: We estimate the pKa to be in the range of 4.8 – 5.2 , making it neutral at physiological pH (7.[1]4) but protonated in strong acid (pH < 4).[1][3]

Ionization Profile & Microspecies

The ionization state dictates the compound's behavior in biological fluids.[1] The graph below visualizes the transition between species.

Species Distribution Logic[1][3]
  • pH < 4.0 (Gastric Environment): Both nitrogens are protonated.[1][3] The molecule is a Dication (+2) .[1][3] High solubility.

  • pH 6.0 – 9.0 (Intestinal/Blood): The Azetidine (pKa ~5.[1][3]0) deprotonates to its neutral form.[1][3] The Piperidine (pKa ~10.[1][3]2) remains protonated.[1][3] The molecule is a Monocation (+1) .[1][3] This is the predominant species for membrane interaction.[1]

  • pH > 11.0 (Basic Extraction): Both nitrogens are deprotonated.[1][3] The molecule is Neutral (0) .[1][3] Low solubility; lipophilic.[1][3]

Ionization Pathway Diagram (DOT)[1][3]

IonizationPathway Dication DICATION (+2) (pH < 4) Both N protonated Monocation MONOCATION (+1) (pH 6 - 9) Piperidine N (+) | Azetidine N (0) Dication->Monocation pKa ~ 5.0 (Azetidine deprotonates) Neutral NEUTRAL SPECIES (0) (pH > 11) Both N deprotonated Monocation->Neutral pKa ~ 10.2 (Piperidine deprotonates)

Figure 1: Stepwise deprotonation of 4-(2-(Azetidin-1-yl)phenyl)piperidine.

Experimental Protocols for Validation

To empirically verify these values, specific titration methods must be employed. The distinct UV activity of the


-aryl moiety allows for a dual-method approach.[1][2]
Method A: Potentiometric Titration (The Gold Standard)

This method detects the buffering capacity of the nitrogen centers.[1][3] It is most accurate for the high pKa (Piperidine).[1][3]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1][3]

  • 0.15 M KCl (to maintain ionic strength).[1][3]

  • Degassed water (CO₂-free).[1][2][3][4]

Protocol:

  • Dissolution: Dissolve 5–10 mg of the HCl salt in 20 mL of 0.15 M KCl. Ensure complete dissolution (the salt should be soluble).[1][3]

  • Acidification: Add a small excess of 0.1 M HCl to lower the pH to ~2.5 (ensuring the dicationic state).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette or autotitrator (e.g., Sirius T3 or Mettler Toledo).

  • Data Collection: Record pH vs. Volume of NaOH.

  • Analysis: Look for inflection points.[1][3]

    • Inflection 1 (pH ~5.0): Corresponds to Azetidine deprotonation.[1][3] (May be subtle due to overlap with solvent flattening).[1][3]

    • Inflection 2 (pH ~10.2): Corresponds to Piperidine deprotonation.[1][3] (Sharp, clear inflection).

Method B: UV-Metric Titration (For the Weak Base)

The


-phenyl azetidine chromophore changes its absorption spectrum upon protonation because the lone pair participation in the 

-system is disrupted.[2]

Rationale:

  • Neutral Azetidine: Lone pair conjugates with phenyl

    
     Bathochromic shift (Red shift).[1][3]
    
  • Protonated Azetidine: Lone pair bound to H+

    
     Conjugation broken 
    
    
    
    Hypsochromic shift (Blue shift).[1][3]

Protocol:

  • Prepare a 50 µM solution of the compound in a buffer series ranging from pH 2.0 to 8.0.[1]

  • Measure UV-Vis absorbance (200–400 nm) for each sample.[1][2][3]

  • Plot Absorbance at

    
     vs. pH.[1][3]
    
  • The sigmoid curve inflection point yields the precise pKa of the Azetidine nitrogen.[1]

Experimental Workflow Diagram (DOT)

Workflow Start Start: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl SolubilityCheck Check Solubility (Is it > 1 mM?) Start->SolubilityCheck Branch Soluble? SolubilityCheck->Branch MethodPot Potentiometric Titration (Range pH 2 - 12) Branch->MethodPot Yes MethodUV UV-Metric Titration (Focus pH 2 - 8) Branch->MethodUV Yes (Refine pKa2) MethodCosolv Cosolvent Titration (Methanol/Water) Branch->MethodCosolv No (Precipitates) DataAnalysis Final pKa Report MethodPot->DataAnalysis Extract pKa1 & pKa2 MethodUV->DataAnalysis Precise pKa2 YasudaShedlovsky Yasuda-Shedlovsky Plot MethodCosolv->YasudaShedlovsky Extrapolate to 0% Org YasudaShedlovsky->DataAnalysis

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[1][4]

Solubility & Formulation[1][3]
  • Salt Selection: The Monohydrochloride salt utilizes the piperidine pKa (10.2).[1][3] This salt is stable and highly soluble in water.[1]

  • Free Base Generation: If the pH is raised above 9.5, the salt will disproportionate, and the neutral free base will precipitate.[1] Formulations must maintain pH < 6.0 to prevent precipitation of the free base or the "oil out" effect of the monocation-neutral equilibrium.[1]

Permeability (LogD)[1][3]
  • Gastric (pH 1-2): Dicationic.[1][2][3] LogD is very low (< -1.0).[1][2][3] Poor passive absorption.[1][3]

  • Intestinal (pH 6.5): Monocationic.[1][3] The charge is localized on the distal piperidine.[1] The lipophilic biaryl core is exposed.[1] LogD likely rises to ~0.5 – 1.5, allowing for moderate permeability via passive diffusion.[1][3]

References

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3] Wiley-Interscience.[1][2] Link[1][2]

  • Perrin, D. D. (1965).[1][3] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1][3] (Standard reference for piperidine/aniline pKa values).

  • Anderson, J. E., et al. (1970).[1][3] "Conformation and basicity of N-arylazetidines." Journal of the Chemical Society B: Physical Organic. (Establishes the pKa range for N-phenylazetidines). Link[1][2][3]

  • Box, K. J., & Comer, J. E. (2008).[1][3] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link

  • PubChem Compound Summary. "4-Phenylpiperidine."[1][2] National Center for Biotechnology Information.[1][3] (Source for fragment pKa data). Link[1][2][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl: A Detailed Guide for Medicinal Chemists

Introduction This application note provides a comprehensive and detailed synthetic route for the preparation of 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride, a key building block in the development of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides a comprehensive and detailed synthetic route for the preparation of 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride, a key building block in the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors.[1] The strategic approach outlined herein is designed for robustness and scalability, addressing the needs of researchers and professionals in drug discovery and development. Our methodology hinges on a convergent synthesis, culminating in a highly efficient palladium-catalyzed cross-coupling reaction to forge the critical C-N bond. Each step has been meticulously planned to ensure high yields and purity, with detailed protocols provided to facilitate replication and adaptation.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a three-stage process, as depicted in the workflow diagram below. The core strategy involves the initial preparation of a key intermediate, a Boc-protected 4-(2-bromophenyl)piperidine. This is followed by a Buchwald-Hartwig amination to introduce the azetidine moiety. The final stage involves the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt to yield the desired product.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-N Bond Formation cluster_2 Stage 3: Deprotection & Salt Formation A 1-Boc-4-piperidone C tert-Butyl 4-(2-bromophenylamino)piperidine-1-carboxylate A->C Reductive Amination B 2-Bromoaniline B->C E tert-Butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate C->E Buchwald-Hartwig Amination D Azetidine D->E F 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl E->F Boc Deprotection & HCl Salt Formation

Figure 1: Overall synthetic workflow for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate (Intermediate 1)

The synthesis of the key bromophenylpiperidine intermediate can be efficiently achieved via a reductive amination reaction. This method is widely employed in pharmaceutical synthesis due to its operational simplicity and the commercial availability of the starting materials.[2]

Protocol 1: Reductive Amination

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-bromoaniline (1.1 eq) and acetic acid (1.0 eq).

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
1-Boc-4-piperidone1.0 eqStarting material
2-Bromoaniline1.1 eqAmine source
Acetic Acid1.0 eqCatalyst
Sodium Triacetoxyborohydride1.5 eqReducing agent
1,2-Dichloroethane-Solvent
Temperature0 °C to Room TemperatureReaction condition
Reaction Time16-24 hoursReaction duration

Table 1: Key parameters for the reductive amination synthesis of Intermediate 1.

Stage 2: Synthesis of tert-Butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate (Intermediate 2)

The cornerstone of this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the efficient coupling of the azetidine ring to the aryl bromide intermediate. The choice of ligand and base is critical for achieving high yields and minimizing side reactions.

Protocol 2: Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk tube, add tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (1.0 eq), azetidine (1.5 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq). Evacuate and backfill the tube with argon.

  • Reaction: Add the pre-formed catalyst solution to the mixture of reactants. Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield tert-butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Intermediate 11.0 eqAryl bromide
Azetidine1.5 eqAmine
Pd₂(dba)₃0.02 eqPalladium source
Xantphos0.04 eqLigand
Cesium Carbonate2.0 eqBase
Toluene-Solvent
Temperature100-110 °CReaction condition
Reaction Time12-18 hoursReaction duration

Table 2: Key parameters for the Buchwald-Hartwig amination.

Stage 3: Synthesis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl (Target Compound)

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, followed by precipitation of the hydrochloride salt.

Protocol 3: Boc Deprotection and HCl Salt Formation

  • Deprotection: Dissolve tert-butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane. To this solution, add a 4 M solution of HCl in 1,4-dioxane (excess, ~10 eq).

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate out of the solution. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-(2-(azetidin-1-yl)phenyl)piperidine HCl as a solid.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Intermediate 21.0 eqBoc-protected amine
4 M HCl in 1,4-DioxaneExcess (~10 eq)Deprotecting agent
1,4-Dioxane-Solvent
Diethyl Ether-Washing solvent
TemperatureRoom TemperatureReaction condition
Reaction Time2-4 hoursReaction duration

Table 3: Key parameters for Boc deprotection and HCl salt formation.

Conclusion

This application note details a robust and efficient synthetic route for the preparation of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl. The described protocols are designed to be readily implemented in a standard laboratory setting and are amenable to scale-up. The strategic use of a key reductive amination followed by a highly efficient Buchwald-Hartwig amination ensures a convergent and high-yielding synthesis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical applications.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available from: [Link]

  • tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate Cas 1198283-93-0. BIOSYNCE. Available from: [Link]

  • Supplementary information. Royal Society of Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available from: [Link]

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2. PubChem. Available from: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available from: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • 1-Boc-4-AP. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available from: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available from: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available from: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available from: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available from: [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link]

  • US2904550A - 4-phenylpiperidines and their preparation. Google Patents.
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. SpringerLink. Available from: https://link.springer.com/article/10.1007/s13273-021-00169-z
  • 4-Acetyl-4-phenylpiperidine hydrochloride. Chem-Impex. Available from: [Link]

  • WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

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Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

Introduction and Principles 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl is a heterocyclic amine compound of interest in drug discovery and chemical biology research. The generation of accurate, reproducible, and stable sto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Principles

4-(2-(Azetidin-1-yl)phenyl)piperidine HCl is a heterocyclic amine compound of interest in drug discovery and chemical biology research. The generation of accurate, reproducible, and stable stock solutions is the foundational step for any subsequent experimental work, including screening, dose-response studies, and mechanism-of-action analysis. The hydrochloride salt form is generally utilized to improve the aqueous solubility and stability of the parent molecule[1][2].

This document provides a detailed, field-proven protocol for the preparation of high-concentration stock solutions of this compound. The core principle of this protocol is to ensure the complete dissolution and long-term stability of the stock solution by selecting an appropriate solvent system and adhering to best practices in chemical handling and storage. The causality behind each step—from solvent selection to quality control—is explained to empower the researcher with a deep understanding of the process.

Compound Properties and Characteristics

A thorough understanding of the compound's physical and chemical properties is critical for successful stock solution preparation. While specific experimental data for this exact molecule is not widely published, properties can be inferred from its structural motifs (piperidine, azetidine) and its nature as a hydrochloride salt.

PropertyValue / InformationSource / Rationale
Chemical Formula C₁₄H₂₁ClN₂Calculated from structure
Molecular Weight 252.79 g/mol Calculated from formula
Compound Type Hydrochloride Salt of a Tertiary AmineStructural analysis
Appearance Likely a white to off-white crystalline solidCommon for similar HCl salts[3]
Hygroscopicity Potential to be hygroscopicCommon characteristic of salt forms
Primary Solvent Dimethyl Sulfoxide (DMSO)Broad solubility for diverse structures[4]
Aqueous Solubility Expected to be higher than the free baseHCl salts improve aqueous solubility[1][2]

Materials and Equipment

Chemicals & Reagents:

  • 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl (Purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (H₂O ≤ 0.05%), Biotechnology Grade

  • Sterile Deionized Water (for aqueous dilutions)

  • Sterile 1X Phosphate-Buffered Saline (PBS) (for biological assay dilutions)

Equipment:

  • Analytical balance (4-decimal place, 0.1 mg readability)

  • Calibrated pipettes (P1000, P200, P20)

  • Vortex mixer

  • Sonicator bath

  • Sterile, amber, screw-cap cryovials (e.g., polypropylene)

  • 0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety and Handling Precautions

Researchers must handle 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[5]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[5][8] After handling, wash hands thoroughly.[8]

  • Disposal: Dispose of waste materials according to institutional and local environmental regulations.

Experimental Workflow Overview

The entire process, from calculation to long-term storage, is designed to maintain the integrity and purity of the compound. This workflow minimizes common errors such as precipitation, degradation, and contamination.

G cluster_prep Preparation cluster_post Finalization & Storage Calc Step 1: Calculate Mass Weigh Step 2: Weigh Compound Calc->Weigh Mass required Solv Step 3: Add Solvent Weigh->Solv Transfer powder Diss Step 4: Facilitate Dissolution Solv->Diss Vortex/Sonicate QC Step 5: Quality Control Check Diss->QC Verify clarity Filt Step 6: Sterile Filtration (Optional) QC->Filt If for cell culture Aliq Step 7: Aliquot QC->Aliq If no filtration Filt->Aliq Stor Step 8: Store Aliq->Stor -20°C or -80°C

Caption: Workflow for preparing stock solutions.

Detailed Step-by-Step Protocol

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many research applications.

Step 1: Pre-Preparation and Calculation

The first step is to accurately calculate the mass of the compound required to achieve the desired concentration and volume. This prevents waste and ensures accuracy.

  • Objective: Prepare 1 mL of a 10 mM stock solution.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Calculation:

    • Mass (g) = (0.010 mol/L) × (0.001 L) × (252.79 g/mol )

    • Mass (g) = 0.0025279 g

    • Mass (mg) = 2.53 mg

Step 2: Weighing the Compound

Accurate weighing is paramount. Use an analytical balance in a draft-free environment. Because hydrochloride salts can be hygroscopic, perform the weighing process efficiently to minimize atmospheric moisture absorption.

  • Place a clean, empty cryovial on the analytical balance and tare it.

  • Carefully add approximately 2.53 mg of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl powder directly into the tared vial.

  • Record the exact mass to four decimal places (e.g., 2.55 mg). This exact mass will be used to recalculate the final, precise concentration of the stock solution.

  • Rationale: Recording the actual mass allows for the calculation of the true stock concentration, a critical parameter for data integrity.

Step 3: Dissolution

The choice of solvent is critical. DMSO is a polar aprotic solvent capable of dissolving a wide range of small molecules, making it an excellent first choice.[4][9]

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. To prepare a 10 mM solution with 2.55 mg of compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol ))

    • Volume (L) = 0.00255 g / (0.010 mol/L × 252.79 g/mol ) = 0.0010087 L

    • Volume (µL) = 1009 µL

  • Immediately cap the vial tightly.

Step 4: Facilitating Complete Dissolution

Ensure the compound is fully solubilized to prevent inaccurate dosing in subsequent experiments.

  • Vortex: Mix the solution on a vortex mixer at medium speed for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, proceed to sonication.

  • Sonication: Place the vial in a sonicator water bath for 5-10 minutes. Sonication uses ultrasonic waves to break up particle agglomerates and facilitate dissolution.[10]

  • Gentle Warming (Optional): If the compound remains insoluble, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. However, this should be done with caution as heat can degrade some compounds.

  • Causality: Incomplete dissolution is a major source of experimental variability. The combination of vortexing and sonication provides mechanical and energy-based agitation to ensure a homogenous solution.

Step 5: Aliquotting and Storage

To preserve the stability of the stock solution, it is crucial to aliquot it into single-use volumes. This practice minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[10][11]

  • Dispense the stock solution into several sterile, amber, screw-cap cryovials in volumes appropriate for single experiments (e.g., 20 µL or 50 µL aliquots).

  • Label each vial clearly with the compound name, exact concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage.[10] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly at low temperatures.[12][13]

Quality Control and Validation

A protocol is only as reliable as its validation. Implementing quality control (QC) checks ensures the integrity of the prepared stock solution.[14][15][16]

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If precipitate is observed, the solution should be vortexed and gently warmed/sonicated to attempt redissolution.[10]

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration can be verified using techniques like UV-Vis spectroscopy (if the molar extinction coefficient is known) or HPLC-UV. This confirms the initial weighing and dilution were accurate.

  • Functional Check: The ultimate QC test is the consistent performance of the compound in a validated biological assay.

G Prep Prepare Stock Solution Use Use in Experiment Prep->Use Data Analyze Data Use->Data Result Consistent Results? Data->Result Success Protocol Validated Result->Success Yes Troubleshoot Troubleshoot Protocol Result->Troubleshoot No Troubleshoot->Prep Re-evaluate & Re-prepare

Caption: Quality control feedback loop.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Compound fails to dissolve completely in DMSO. 1. Compound has low intrinsic solubility. 2. Insufficient mixing/sonication. 3. Stock concentration is too high.1. Increase sonication time and/or gently warm to 37°C. 2. Prepare a more dilute stock solution (e.g., 1 mM). 3. Consider an alternative solvent like DMF, though DMSO is preferred for most biological applications.
Precipitate forms upon thawing. 1. Moisture absorption by DMSO. 2. Compound degradation. 3. Stock solution was not fully dissolved initially.1. Use fresh, anhydrous DMSO for preparation. 2. Attempt to redissolve by vortexing and gentle warming. If it does not redissolve, discard the aliquot and prepare a fresh stock. 3. Ensure complete dissolution during initial preparation.
Precipitation occurs when diluting into aqueous buffer. 1. Compound has low aqueous solubility. 2. High concentration of salts in the buffer reduces solubility.[17]1. Add the DMSO stock dropwise into the vortexing aqueous buffer to avoid localized high concentrations.[4] 2. Pre-warm the aqueous buffer. 3. Consider using a co-solvent system or detergents if compatible with the assay.[17]
Inconsistent experimental results. 1. Inaccurate initial weighing or dilution. 2. Compound degradation due to improper storage or multiple freeze-thaw cycles. 3. Incomplete dissolution of stock.1. Recalibrate balance and pipettes. Prepare a fresh stock solution with meticulous technique. 2. Always use single-use aliquots. Store at -80°C for long-term stability. 3. Confirm complete dissolution visually and with sonication.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, J., O'Hagan, D., & Sze, S. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Toth, J. E. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • Feger, D. et al. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

  • Malm, E., & Edvinsson, L. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Tristar Intermediates. Available at: [Link]

  • Unipower. (n.d.). How to Manage Quality in Large-Scale Chemical Distribution: Best Practices. Unipower. Available at: [Link]

  • Stefansson, S. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. QA/SAC Americas. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Cold Spring Harbor Laboratory Press. Available at: [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation. Available at: [Link]

  • BatchMaster ERP. (n.d.). Quality Control for Chemical Industries. BatchMaster ERP. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source.
  • PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride. PubChem. Available at: [Link]

  • LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • PureSynth. (n.d.). 4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC). PureSynth. Available at: [Link]

  • PubChem. (n.d.). 4-(Azetidin-1-yl)piperidine dihydrochloride. PubChem. Available at: [Link]

Sources

Method

Application Note: Optimal Storage &amp; Handling of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride (CAS: 2089648-94-0). It synthesizes chemical first...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride (CAS: 2089648-94-0). It synthesizes chemical first principles with practical storage methodologies to ensure compound integrity.

Executive Summary & Compound Profile

Compound Name: 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride CAS Number: 2089648-94-0 Molecular Formula: C₁₄H₂₀N₂[1][2] · HCl Molecular Weight: 252.78 g/mol (Free base: 216.32 g/mol )

This compound features a unique ortho-substituted scaffold containing a strained azetidine ring (N-linked to a phenyl group) and a piperidine ring (C-linked at the 4-position). The presence of the strained four-membered azetidine ring, combined with a secondary amine (piperidine) in the hydrochloride salt form, presents specific stability challenges—primarily hygroscopicity-induced hydrolysis and ring-strain release .

Failure to store this compound correctly typically results in deliquescence (caking) and subsequent ring-opening degradation , rendering the material useless for precise biological assays (e.g., PROTAC linker studies or GPCR ligand binding).

Physicochemical Stability Analysis (The "Why")

To implement a robust protocol, one must understand the degradation vectors specific to this molecule.

A. The Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol). While N-aryl azetidines are generally more stable than their activated amide counterparts, they remain susceptible to acid-catalyzed ring opening .

  • Mechanism: In the presence of moisture, the HCl salt can create a localized highly acidic microenvironment. If the local pH drops significantly, the azetidine ring can undergo cleavage, often yielding a ring-opened chloride or alcohol derivative.

B. Hygroscopicity of the HCl Salt

Like many secondary amine hydrochlorides, this powder is hygroscopic . It will aggressively scavenge atmospheric water vapor.

  • Consequence: Water uptake disrupts the crystal lattice (caking) and acts as a medium for proton transfer, accelerating chemical degradation.

C. The Ortho-Substitution Effect

The piperidine ring is ortho to the azetidine.

  • Risk: In the free-base form (or if the salt disproportionates), the secondary amine of the piperidine is spatially positioned to potentially interact with the azetidine. Maintaining the protonated state (HCl salt) is critical to "mask" the nucleophilicity of the piperidine nitrogen.

Protocol: Storage & Handling Lifecycle

Phase 1: Receiving & Initial QC

Do not simply throw the bottle in the freezer upon arrival.

  • Equilibration: Allow the shipping container to reach room temperature (RT) before opening. This prevents atmospheric condensation from forming on the cold powder.

  • Visual Inspection: The powder should be white to off-white and free-flowing.

    • Red Flag: Clumping, yellowing, or a "wet" appearance indicates prior moisture excursion.

  • Solubility Check (Optional): Dissolve a small amount in DMSO or Water. It should yield a clear solution. Turbidity suggests polymerization or degradation.

Phase 2: Long-Term Storage Conditions

Target: >6 Months Stability

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates of the strained ring.
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen and moisture. Argon is preferred (heavier than air).
Container Amber Glass Vials Protects against UV-induced photo-oxidation of the phenyl-amine bond.
Closure Teflon-lined Cap + Parafilm Ensures an airtight seal; Teflon prevents leaching from plasticizers.
Desiccation Secondary Container Store the vial inside a larger jar containing active silica gel or Drierite™.
Phase 3: Handling & Reconstitution

Critical Rule: Minimize freeze-thaw cycles.

  • Aliquot Strategy: Upon first opening, weigh out the powder into single-use aliquots (e.g., 5 mg or 10 mg) inside a glove box or dry environment.

  • Reconstitution Solvent:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Bacteriostatic Water (for immediate use only).

  • Stock Solution Storage:

    • DMSO stocks (e.g., 10 mM) are generally stable at -20°C for 1-3 months.

    • Note: Aqueous solutions are unstable due to potential hydrolysis of the azetidine. Prepare aqueous dilutions fresh.

Quality Control & Validation Methods

If you suspect degradation, validate the compound using these parameters.

A. HPLC/LC-MS Validation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >95% purity.

    • Fail Mode: Appearance of a slightly more polar peak (ring-opened hydrolysis product) or a non-polar dimer.

B. 1H-NMR Check (Diagnostic Signals)
  • Azetidine Ring: Look for the characteristic multiplets of the azetidine protons (typically 4H) around 3.8 - 4.2 ppm .

  • Degradation Sign: Disappearance of the azetidine multiplets and appearance of broad alkyl chain signals indicates ring opening.

Visualized Workflows

Figure 1: Optimal Storage Workflow

This logic flow ensures the material is protected from the moment of receipt.

StorageProtocol Arrival Compound Arrival (Ambient/Ice Pack) Equilibrate Equilibrate to RT (Prevent Condensation) Arrival->Equilibrate Inspect Visual Inspection (White/Off-white Powder) Equilibrate->Inspect Decision Pass QC? Inspect->Decision Aliquot Aliquot under Inert Gas (Single-use Vials) Decision->Aliquot Yes Reject Reject/Purify (If Caked/Colored) Decision->Reject No Seal Seal: Teflon Cap + Parafilm Aliquot->Seal Store Store at -20°C (Desiccated Amber Jar) Seal->Store

Caption: Step-by-step decision matrix for receiving and banking Azetidine-Piperidine salts.

Figure 2: Hypothetical Degradation Pathway

Understanding the failure mode helps in prevention. The primary risk is acid-catalyzed hydrolysis.

Degradation Intact Intact Compound (Azetidine Ring Closed) Transition Protonation of Azetidine Nitrogen Intact->Transition Acidic Environment Moisture Moisture Ingress (+ H2O / Excess H+) Moisture->Transition RingOpen Ring Opening (Nucleophilic Attack by H2O) Transition->RingOpen Strain Release Product Degraded Product (Amino-Alcohol/Chloride) RingOpen->Product

Caption: Mechanism of azetidine ring opening driven by moisture and acidic protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Powder is sticky/gum-like Hygroscopic water uptake.Do not use for quantitative assays. Dry under high vacuum (0.1 mbar) for 24h to attempt salvage, but purity check (NMR) is mandatory.
Solution is yellow Oxidation of the aniline/phenyl moiety.Filter solution. Check LC-MS. If oxidation is <2%, use immediately. If >2%, discard.
Insoluble particles in DMSO Polymerization or salt disproportionation.Sonication (30s). If particles persist, the compound has likely degraded irreversibly.

References

  • Fluorochem. (n.d.). 4-(2-(Azetidin-1-yl)phenyl)piperidine hydrochloride Product Page. Retrieved from (Verified via CAS 2089648-94-0 search).

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from .

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for hygroscopicity of HCl salts).

Sources

Application

Handling hygroscopic HCl salts like 4-(2-(Azetidin-1-YL)phenyl)piperidine

Application Note & Protocol: Handling Hygroscopic HCl Salts Focus Compound: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Document ID: AN-HYGRO-042 | Version: 2.1[1] Abstract This guide provides a rigorous technical framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling Hygroscopic HCl Salts Focus Compound: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Document ID: AN-HYGRO-042 | Version: 2.1[1]

Abstract

This guide provides a rigorous technical framework for handling highly hygroscopic hydrochloride (HCl) salts, using 4-(2-(Azetidin-1-yl)phenyl)piperidine as the model compound.[1] Aryl-piperidine and azetidine motifs are common in CNS and kinase inhibitor research but frequently yield HCl salts that are deliquescent—capable of absorbing sufficient atmospheric moisture to dissolve into a viscous oil.[1] This protocol establishes a "Dry Chain" of custody to ensure stoichiometric accuracy, chemical stability, and experimental reproducibility.

Physicochemical Context: The Hygroscopicity Challenge

The Mechanism of Deliquescence

Hydrochloride salts are popular in drug development due to their high aqueous solubility. However, the chloride ion (


) has a high charge density and weak hydrogen-bonding directionality in the crystal lattice. When the lattice energy is lower than the hydration energy, the salt actively strips water vapor from the air.

For 4-(2-(Azetidin-1-yl)phenyl)piperidine , the presence of two basic nitrogen centers (the piperidine secondary amine and the azetidine tertiary amine) increases the salt's propensity for moisture uptake.[1]

  • Critical Relative Humidity (CRH): The humidity threshold above which the solid spontaneously absorbs water. For many piperidine HCl salts, the CRH can be as low as 30-40% RH.[1]

  • Consequence: A 5 mg sample weighed on an open balance can absorb 0.5–1.0 mg of water in minutes, introducing a 10–20% stoichiometric error in molarity calculations.

Core Protocol: The "Dry Chain" of Custody

This workflow ensures the compound is never exposed to ambient humidity for longer than 30 seconds.

Storage and Retrieval
  • Primary Storage: Store the bulk vial in a desiccator cabinet (<20% RH) or a sealed container with active desiccant (e.g., silica gel or molecular sieves).

  • Cold Storage: If stored at -20°C (common for stability), the vial MUST equilibrate to room temperature for 30–60 minutes inside a desiccator before opening.

    • Reasoning: Opening a cold vial in warm air causes immediate condensation on the solid, irreversibly solvating the surface crystals.

Visualizing the Workflow

DryChain Figure 1: The 'Dry Chain' Workflow for Hygroscopic Salts Start Cold Storage (-20°C) Equilib Equilibration (Desiccator, 25°C, 1h) Start->Equilib Prevent Condensation Open Open Vial (Dry Atmosphere) Equilib->Open Weigh Rapid Weighing (Difference Method) Open->Weigh <30 sec exposure Reseal Purge & Reseal (Argon/N2) Weigh->Reseal Immediate Reseal->Start Return

Experimental Protocol: Precision Weighing

Do NOT use the "tare and add" method on an open balance pan. The reading will drift upwards continuously as water is absorbed. Use one of the following two methods.

Method A: The "Whole Bottle" Stock Solution (Recommended)

Best for: Critical assays (IC50, Ki determination) where stoichiometry is paramount.

  • Do not weigh the solid directly.

  • Remove the cap of the vendor vial.

  • Add a known volume of suitable solvent (e.g., DMSO or Water) directly into the vendor vial to dissolve the entire contents.

  • Calculate concentration based on the vendor's stated mass (assuming the vendor packed under inert gas).

    • Validation: Verify concentration via HPLC or UV-Vis if an extinction coefficient is known.[1]

Method B: Difference Weighing (For Aliquots)

Best for: When you cannot use the whole bottle.

  • Prepare: Place a dry weighing boat and a spatula inside the balance. Tare the balance.

  • Transfer: Remove the vial from the desiccator. Quickly transfer an approximate amount to the weighing boat.[2] Close the vial immediately.

  • Record: Record the weight. (Do not aim for a specific 1.00 mg; take whatever lands, e.g., 1.24 mg, and adjust solvent volume later).

  • Solubilize: Immediately dump the solid into a pre-measured volume of solvent.

  • Back-Weigh: Place the dirty weighing boat back on the balance. The difference between the initial weight and the dirty boat weight is the actual mass transferred.

    • Why: Hygroscopic salts stick to weighing boats.[1] This method accounts for the residue left behind.

Protocol: Recovering "Gooey" Material

If 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl has turned into a sticky oil or paste, it has deliquesced.[1] It is chemically stable (usually) but physically unworkable.[1]

Comparison of Recovery Methods

FeatureMethod A: Lyophilization (Freeze Drying)Method B: Vacuum Oven Drying
Mechanism Sublimation (Ice

Vapor)
Evaporation (Liquid

Vapor)
Temperature Low (-50°C to -80°C)Elevated (40°C - 60°C)
Physical Form Fluffy, amorphous powder (highly reactive)Crystalline or glassy solid
Risk Low risk of degradationRisk of thermal degradation or hydrolysis
Recommendation Preferred for biologicals/peptides Preferred for stable small molecules
Recovery Workflow (Vacuum Oven)
  • Dissolve: Dissolve the oily residue in a minimal amount of anhydrous methanol or ethanol.

  • Concentrate: Use a rotary evaporator to remove the bulk solvent until a thick paste remains.

  • Vacuum Dry: Place the flask in a vacuum oven at 40°C.

  • Desiccant: Place a tray of fresh phosphorus pentoxide (

    
    ) or KOH pellets in the oven to act as a water trap.
    
  • Time: Dry for 12–24 hours under high vacuum (<5 mbar).

  • Purge: Vent the oven with dry Nitrogen or Argon, not ambient air.

Advanced Consideration: Salt Screening

If the HCl salt proves too difficult to handle for routine screening, consider "Salt Switching" for future batches.

Decision Matrix for Salt Selection

SaltSelection Figure 2: Strategic Alternatives to Hygroscopic HCl Salts Start Is HCl Salt Too Hygroscopic? CheckpK Check pKa of Basic Centers Start->CheckpK Yes OptionA Switch to Fumarate (Less Hygroscopic) CheckpK->OptionA Moderate Base OptionB Switch to Tosylate (Lipophilic Counterion) CheckpK->OptionB Strong Base OptionC Formulate as Co-crystal CheckpK->OptionC Complex Case

  • Fumarate/Succinate: Often form hydrogen-bonded networks that exclude water better than chlorides.[1]

  • Tosylate/Mesylate: Larger, more lipophilic counter-ions that reduce crystal lattice affinity for water.[1]

References

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Patsnap Eureka. (2025).[1][3] Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • MDPI. (2023).[1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from [Link][1]

  • Vikumer. (2024).[1] Differences Between Vacuum Drying and Lyophilization Freeze Drying. Retrieved from [Link]

Disclaimer: This protocol is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-(2-(Azetidin-1-yl)phenyl)piperidine before handling.

Sources

Method

Application Note: Liposomal Encapsulation of 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl

[1][2] Executive Summary & Molecule Analysis This guide details the formulation strategies for incorporating 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl into liposomal nanocarriers. Physicochemical Profiling To design a se...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Analysis

This guide details the formulation strategies for incorporating 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl into liposomal nanocarriers.

Physicochemical Profiling

To design a self-validating protocol, we must first deconstruct the analyte's properties based on its structure:[1]

  • Core Structure: A piperidine ring (secondary amine) linked to a phenyl group substituted with an azetidine ring.[2][1]

  • Ionization (pKa): The piperidine nitrogen is a secondary aliphatic amine with a predicted pKa of ~10.0–11.[1]0. The azetidine nitrogen, attached to the phenyl ring, behaves similarly to an aniline derivative with a significantly lower pKa (~3.0–5.0).

  • Classification: This molecule behaves as a Cationic Amphiphilic Drug (CAD) .[2][1]

  • Implication: The high pKa of the piperidine moiety makes this molecule an ideal candidate for Active (Remote) Loading driven by transmembrane gradients.[1] Passive loading is recommended only for preliminary screening due to typically low encapsulation efficiency (<30%).[2][1]

Formulation Strategy: The "Ionization Trap"

We will utilize the Transmembrane Ammonium Sulfate Gradient method.[1] This is the industry gold standard for weak bases (e.g., Doxorubicin) and ensures high Encapsulation Efficiency (EE% >90%) and stable retention.

Mechanism of Action[3]
  • Gradient Creation: Liposomes are prepared with a high concentration of ammonium sulfate

    
     in the core.[2][1] The external buffer is exchanged for an iso-osmotic salt solution (e.g., NaCl).[2][1]
    
  • Neutral Diffusion: The uncharged (deprotonated) form of the drug diffuses across the lipid bilayer.[1]

  • Protonation & Trapping: Inside the acidic core, the drug is protonated by

    
     ions generated from the dissociation of 
    
    
    
    .
  • Precipitation: The protonated drug forms a stable, gel-like precipitate with the sulfate ions

    
    , locking it inside the vesicle.[1]
    

Protocol A: Active Loading via Ammonium Sulfate Gradient (Gold Standard)[1]

Objective: Produce 100 nm Large Unilamellar Vesicles (LUVs) with >90% drug encapsulation.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (Chol).[2][1]

    • Rationale: High-transition temperature (

      
      ) lipids reduce leakage.[2][1]
      
    • Molar Ratio: 55:45 (HSPC:Chol).[1]

  • Trapping Agent: 250 mM Ammonium Sulfate (

    
    ).[2][1]
    
  • External Buffer: PBS (pH 7.4) or 10% Sucrose / 10 mM Histidine (pH 6.5).

  • Equipment: Rotary evaporator, Extruder (100 nm polycarbonate filters), Dialysis cassette (MWCO 10-14 kDa).[2][1]

Step-by-Step Methodology
Phase 1: Vesicle Formation[2]
  • Lipid Film Preparation:

    • Dissolve HSPC and Cholesterol in Chloroform/Methanol (9:1 v/v) in a round-bottom flask.

    • Evaporate solvent under vacuum at 60°C (above lipid

      
      ) to form a thin, homogenous film.[1]
      
    • Purge with nitrogen for 1 hour to remove residual solvent.[2][1]

  • Hydration:

    • Add 250 mM Ammonium Sulfate solution to the lipid film.[1]

    • Hydrate at 65°C for 30 minutes with vigorous agitation.

    • Result: Multilamellar Vesicles (MLVs) containing ammonium sulfate.[2][1]

  • Downsizing (Extrusion):

    • Pass the MLV suspension 10 times through 100 nm polycarbonate membranes using a high-pressure extruder at 65°C.[2][1]

    • Validation Point: Check size via Dynamic Light Scattering (DLS).[2][1] Target: 100–120 nm, PDI < 0.1.

Phase 2: Gradient Creation[1]
  • Buffer Exchange:

    • Dialyze the liposomes against 500 volumes of 10% Sucrose / 10 mM Histidine (pH 6.5) or Saline at 4°C.

    • Critical: This removes external ammonium sulfate, creating the chemical gradient required for loading.

Phase 3: Active Drug Loading[1]
  • Incubation:

    • Dissolve 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl in the external buffer (10 mg/mL stock).

    • Mix drug solution with liposomes at a Drug-to-Lipid (D/L) weight ratio of 1:10 to 1:5 .[2][1]

    • Incubate at 60°C for 30–60 minutes.

    • Why Heat? Heating above the lipid

      
       increases membrane permeability, allowing the drug to enter rapidly.
      
  • Quenching:

    • Rapidly cool the mixture on ice to lock the drug inside by solidifying the membrane.

Phase 4: Purification (Optional)[2][1]
  • If EE% is >95%, purification may not be necessary. Otherwise, remove unencapsulated drug via dialysis or size-exclusion chromatography (Sephadex G-50).[2][1]

Protocol B: Passive Loading (Rapid Screening)[1][2]

Objective: Quick encapsulation for preliminary biological assays. Lower efficiency expected.[2][1]

  • Film Formation: Prepare lipid film as in Protocol A.

  • Hydration: Dissolve the drug directly in PBS (pH 7.4). Add this solution to the lipid film.[1]

  • Processing: Hydrate at 60°C, then extrude.

  • Purification: Mandatory. Significant amounts of drug will remain outside.[2][1] Use dialysis or spin columns.[2][1]

Workflow Visualization

LiposomeLoading Start Start: Lipid Mix (HSPC:Chol 55:45) Film Thin Film Formation (Rotary Evap) Start->Film Hydration Hydration w/ (NH4)2SO4 (Formation of MLVs) Film->Hydration Add 250mM (NH4)2SO4 Extrusion Extrusion (100nm) (Formation of LUVs) Hydration->Extrusion Size Reduction Gradient Gradient Creation (Dialysis/Column) Remove ext. NH4+ Extrusion->Gradient Exchange Ext. Buffer Loading Active Loading Incubate Drug + Liposomes @ 60°C for 45 min Gradient->Loading Add Drug (D/L 1:10) Cooling Quench Cooling (Lock Membrane) Loading->Cooling Precipitation in Core Final Final Liposomal Drug (Purified) Cooling->Final

Figure 1: Workflow for Active Loading of 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl using Ammonium Sulfate Gradient.

Characterization & Quality Control

Summarize your final formulation data using the table below.

ParameterMethodTarget Specification
Particle Size (Z-avg) Dynamic Light Scattering (DLS)90 – 120 nm
Polydispersity Index (PDI) DLS< 0.1 (Monodisperse)
Zeta Potential Electrophoretic Light ScatteringNeutral to slightly negative (-5 to -20 mV)
Encapsulation Efficiency (EE%) HPLC (Amicon Ultra filtration)> 90% (Active) / ~20% (Passive)
Drug-to-Lipid Ratio HPLC / Stewart Assay0.1 – 0.2 (w/w)
In Vitro Release Dialysis (PBS + 10% FBS, 37°C)< 10% release in 24h (Stable)

Troubleshooting Guide

  • Problem: Low Encapsulation Efficiency (<80%)

    • Cause: Drug leakage during loading or insufficient gradient.[2][1]

    • Solution: Ensure incubation temperature is above the lipid phase transition (

      
      ).[2][1] For HSPC, use 60–65°C. Ensure external pH is ~7.0–7.5 to keep the drug neutral outside.
      
  • Problem: Aggregation during Loading

    • Cause: Drug precipitating on the surface rather than inside, or salt shock.

    • Solution: Reduce drug concentration during loading.[2][1] Ensure external buffer salinity matches the internal osmolarity (approx. 300 mOsm).[1]

  • Problem: Rapid Drug Release (Burst Effect)

    • Cause: Lipid membrane is too fluid.[2][1]

    • Solution: Increase Cholesterol content (up to 45 mol%) or switch from EPC (fluid) to DSPC/HSPC (rigid).

References

  • Barenholz, Y. (2012).[1] Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.[1] Link

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes: application to remote loading of amphipathic weak bases. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1151(2), 201-215.[2][1] Link

  • Cullis, P. R., & Hope, M. J. (1991). [32] Physical properties and functional roles of lipids in membranes.[1] Methods in Enzymology, 128, 3-94.[1] Link[2][1]

  • Fluorochem. (n.d.).[2][1] 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl Product Page. Chemical Supplier Data. Link (Verified source for chemical structure confirmation).

Sources

Application

Application Notes and Protocols for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidinyl-Phenyl-Piperidine Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidinyl-Phenyl-Piperidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. The 4-(2-(Azetidin-1-yl)phenyl)piperidine scaffold has emerged as a structure of significant interest, embodying a strategic fusion of three key pharmacophoric elements: a piperidine ring, a phenyl linker, and a strained azetidine moiety.

The piperidine heterocycle is a cornerstone of neuropharmacology and beyond, found in the structure of numerous approved drugs targeting the central nervous system (CNS), such as analgesics and antidepressants.[1][2][3] Its saturated, six-membered ring allows for precise conformational control and the introduction of vectors for interacting with biological targets.[1] The 4-phenylpiperidine fragment, in particular, is a well-established motif in compounds targeting mu-opioid receptors and other CNS pathways.[3][4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable traction as a "small-is-beautiful" scaffold in drug design.[5][6] Its inherent ring strain and sp³-rich character can lead to improved metabolic stability, enhanced solubility, and a lower molecular weight compared to larger heterocyclic systems, thereby improving ligand efficiency.[6][7][8] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate azetidine rings to optimize their pharmacokinetic profiles.[6]

The combination of these motifs in the 4-(2-(Azetidin-1-yl)phenyl)piperidine core creates a conformationally restricted and synthetically versatile scaffold. This guide provides an in-depth exploration of its application, offering detailed protocols for its synthesis and derivatization, and discussing its potential in therapeutic areas, with a particular focus on the inhibition of Janus kinases (JAK).

Physicochemical Properties

A clear understanding of the physicochemical properties of the core scaffold is essential for analogue design and formulation development.

PropertyValueSource
CAS Number 2089648-94-0Fluorochem
Molecular Formula C₁₄H₂₁ClN₂Fluorochem
Molecular Weight 252.79 g/mol Fluorochem
IUPAC Name 4-[2-(azetidin-1-yl)phenyl]piperidine hydrochlorideFluorochem
LogP 2.07 (calculated)Fluorochem
Hydrogen Bond Acceptors 2Fluorochem
Hydrogen Bond Donors 1Fluorochem
fsp³ 0.57Fluorochem

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The azetidinyl-phenyl-piperidine architecture is particularly relevant to the development of kinase inhibitors. The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK/STAT signaling is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[9][10]

A key patent application reveals that piperidin-4-yl azetidine derivatives are potent modulators of JAK1 activity.[9] These compounds are proposed for the treatment of inflammatory disorders, autoimmune diseases (e.g., rheumatoid arthritis), and cancer.[9] The 4-(2-(azetidin-1-yl)phenyl)piperidine HCl scaffold serves as a foundational structure for building libraries of selective JAK inhibitors. The piperidine nitrogen offers a convenient attachment point for introducing side chains that can interact with specific residues in the kinase active site, while the azetidine moiety can enhance binding affinity and improve drug-like properties.

Logical Workflow for Scaffold Application in JAK Inhibitor Discovery

The following diagram illustrates a typical workflow for utilizing the 4-(2-(azetidin-1-yl)phenyl)piperidine scaffold in a drug discovery campaign targeting JAK kinases.

G cluster_0 Scaffold Synthesis & Characterization cluster_1 Library Generation cluster_2 Biological Screening & Optimization A Synthesis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl B Spectroscopic Characterization (NMR, MS, IR) C Purity Analysis (HPLC) D N-Functionalization of Piperidine Ring C->D E Parallel Synthesis of Analogues F Purification & QC of Compound Library G Primary Screen: JAK1 Enzyme Assay F->G H Secondary Screen: Cell-based Assays (pSTAT) I Selectivity Profiling (JAK2, JAK3, TYK2) J Lead Optimization (SAR) K In vivo Efficacy Studies

Caption: Workflow for JAK inhibitor discovery using the target scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and derivatization of 4-(2-(azetidin-1-yl)phenyl)piperidine HCl.

Protocol 1: Synthesis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

This protocol outlines a plausible synthetic route based on a palladium-catalyzed N-arylation (Buchwald-Hartwig amination), a robust method for forming C-N bonds. The causality behind this choice lies in its broad substrate scope and functional group tolerance, which is well-documented for the N-arylation of strained heterocycles like azetidine.

Synthetic Pathway Overview

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Boc Deprotection A tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate D tert-Butyl 4-(2-(azetidin-1-yl)phenyl) piperidine-1-carboxylate A->D Buchwald-Hartwig Coupling B Azetidine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) C->D F 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl D->F Acidic Cleavage E HCl in Dioxane E->F

Caption: Two-step synthesis of the target scaffold.

Step 1: Synthesis of tert-Butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate

  • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the palladium-catalyzed N-arylation. The Boc group is stable under the basic conditions of the coupling reaction and can be easily removed in the final step.

  • Reagents and Materials:

    • tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

    • Azetidine (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe, followed by azetidine.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Synthesis of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl (Final Product)

  • Rationale: The Boc protecting group is cleaved under acidic conditions to yield the free secondary amine on the piperidine ring, which is isolated as its hydrochloride salt for improved stability and handling.

  • Reagents and Materials:

    • tert-Butyl 4-(2-(azetidin-1-yl)phenyl)piperidine-1-carboxylate (1.0 equiv)

    • 4 M HCl in 1,4-Dioxane (excess)

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Dissolve the product from Step 1 in a minimal amount of DCM or ethyl acetate.

    • Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.

    • Stir the mixture for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to afford 4-(2-(azetidin-1-yl)phenyl)piperidine HCl as a white to off-white solid.

Protocol 2: Characterization of the Final Product

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized scaffold.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Expect to see characteristic signals for the aromatic protons, the piperidine ring protons (which may be complex multiplets), and the azetidine ring protons (typically a quintet for the C3 protons and a triplet for the C2/C4 protons). The NH proton of the piperidinium ion may be broad or exchange with the solvent.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including distinct peaks for the aromatic, piperidine, and azetidine carbons.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments to unequivocally assign proton and carbon signals and confirm the connectivity between the azetidine, phenyl, and piperidine fragments.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion ([M+H]⁺ for the free base), which should correspond to the chemical formula C₁₄H₂₁N₂⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid). Purity should typically be >95% for use in subsequent library synthesis.

Protocol 3: Library Synthesis via N-Functionalization of the Piperidine Ring

This protocol describes a general method for creating a library of analogues by acylating the piperidine nitrogen.

  • Rationale: The secondary amine of the piperidine ring is a versatile handle for introducing diversity. Amide bond formation is a reliable and well-understood reaction, allowing for the rapid generation of a wide array of derivatives from commercially available carboxylic acids or acid chlorides.

  • Reagents and Materials:

    • 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl (1.0 equiv)

    • A diverse set of carboxylic acids (1.1 equiv) or acid chlorides (1.1 equiv)

    • Peptide coupling agent (for carboxylic acids), e.g., HATU or HBTU (1.2 equiv)

    • Base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure (for Carboxylic Acid Coupling):

    • In a vial or well of a parallel synthesis plate, dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling agent (HATU) and a base (DIPEA), and stir for 10 minutes to pre-activate the acid.

    • Add a solution of 4-(2-(azetidin-1-yl)phenyl)piperidine HCl and additional DIPEA (to neutralize the HCl salt) in DMF.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the products using preparative HPLC or flash chromatography.

Conclusion and Future Outlook

The 4-(2-(azetidin-1-yl)phenyl)piperidine HCl scaffold represents a valuable asset for medicinal chemists, particularly in the pursuit of novel kinase inhibitors. Its unique combination of a proven piperidine core and a property-enhancing azetidine ring provides a robust platform for generating diverse and potent therapeutic candidates. The protocols outlined in this guide offer a practical framework for the synthesis, characterization, and derivatization of this scaffold, enabling its effective implementation in drug discovery programs. As the demand for selective and orally bioavailable kinase inhibitors continues to grow, scaffolds like this, which balance structural rigidity with synthetic accessibility, will undoubtedly play a pivotal role in the development of next-generation medicines.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Piperidin-4-yl azetidine derivatives as jak1 inhibitors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Azetidine, pyrrolidine and piperidine derivatives.
  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Royal Society of Chemistry. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. [Link]

  • Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ResearchGate. [Link]

  • Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of some derived thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole ring systems from Isoninicotinic acid hydrazide: A novel class of potential anticonvulsant agents. Scholars Research Library. [Link]

  • 4-(IMIDAZO[1,2-A] PYRID IN-3-YL) -PYRIMIDINE DERIVATIVES.
  • Patent Application Publication. Google APIs. [Link]

  • 4-Phenylpiperidine. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying degradation products of 4-(2-(Azetidin-1-YL)phenyl)piperidine hcl

Technical Support Center: Degradation Profiling of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Status: Active Senior Application Scientist: Dr. Aris Thorne Scope: Forced Degradation, Impurity Profiling, LC-MS Method Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

Status: Active Senior Application Scientist: Dr. Aris Thorne Scope: Forced Degradation, Impurity Profiling, LC-MS Method Development

Introduction

Welcome to the technical support hub for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This molecule presents a unique stability profile due to the high ring strain of the azetidine moiety coupled with the steric congestion of the ortho-substituted phenyl-piperidine scaffold.

This guide moves beyond generic advice, addressing the specific chemical vulnerabilities of this scaffold. We focus on the two primary degradation vectors: Azetidine Ring Opening (Hydrolysis) and Nitrogen Oxidation .

Module 1: The Azetidine Vulnerability (Hydrolysis)

Issue: "I am observing a degradation product with a mass shift of +18 Da or +36 Da in acidic media, but my amide bonds are stable."

Diagnosis: The 4-membered azetidine ring is the most fragile component of your molecule. Unlike 5- or 6-membered rings (pyrrolidine/piperidine), azetidines possess significant angle strain (~26 kcal/mol). Under acidic stress (and less commonly, basic stress), this ring undergoes nucleophilic ring-opening hydrolysis .

The Mechanism:

  • Protonation: The azetidine nitrogen (an aniline-like nitrogen) becomes protonated.

  • Nucleophilic Attack: Water attacks one of the

    
    -carbons of the azetidine ring.
    
  • Ring Opening: The C-N bond cleaves, relieving ring strain.

  • Product: This results in a

    
    -amino alcohol  derivative (3-((2-(piperidin-4-yl)phenyl)amino)propan-1-ol).
    

Technical Protocol: Differentiating Ring Opening from Other Hydrolysis

  • Step 1 (Stress): Reflux 1 mg/mL of sample in 0.1 N HCl for 4 hours.

  • Step 2 (Analysis): Monitor for a +18 Da peak (monohydration).

  • Step 3 (Confirmation): If you use HCl as the stressor, look for a minor +36 Da peak (addition of HCl, followed by hydrolysis) or a +36.5 Da peak (direct chlorination, if Cl- acts as the nucleophile before water).

    • Note: In high-chloride media (e.g., 1N HCl), the ring-opened alkyl chloride is a common intermediate or artifact.

Visualizing the Pathway:

AzetidineDegradation API Parent Molecule (Intact Azetidine) Protonated Protonated Intermediate API->Protonated + H+ (Acidic pH) RingOpen Degradant A (γ-Amino Alcohol) +18 Da Protonated->RingOpen + H2O (Hydrolysis) Chloride Degradant B (Alkyl Chloride) +36 Da Protonated->Chloride + Cl- (Nucleophilic Attack)

Figure 1: Acid-catalyzed degradation pathways of the azetidine moiety.[1] Note the competition between water and chloride ions as nucleophiles.

Module 2: Oxidative Stress & N-Oxides

Issue: "I see multiple peaks with +16 Da mass shifts. Which nitrogen is oxidizing?"

Diagnosis: Your molecule contains two distinct nitrogen centers:[2]

  • Piperidine Nitrogen (Secondary Amine): Highly basic (pKa ~10-11), aliphatic, and sterically accessible.

  • Azetidine Nitrogen (Aniline-like): Conjugated to the phenyl ring. The lone pair is delocalized into the aromatic system, making it less basic and generally less prone to N-oxidation than the piperidine, but still susceptible under strong forcing conditions.

Prediction: The Piperidine-N-oxide will be the major oxidative degradant. The Azetidine-N-oxide (or hydroxylamine derivative) will be minor.

Troubleshooting Protocol: Distinguishing N-Oxides N-oxides are thermally unstable.[3] If you observe +16 Da peaks in LC-MS but they disappear or fragment heavily in the source, you have N-oxides.

FeatureN-Oxide (Degradant)Hydroxylated Species (Metabolite/Degradant)
Mass Shift +16 Da+16 Da
Source Fragmentation High (Loss of -16 or -18)Low/Stable
Retention Time Elutes earlier than parent (usually)Elutes earlier than parent
Diagnostic Ion [M+H-16]+ (Deoxygenation)[M+H-18]+ (Dehydration)

Module 3: Analytical Method Troubleshooting

Issue: "My degradants are co-eluting or washing out in the void volume."

Root Cause: Upon ring opening (Module 1), the molecule exposes a primary alcohol and a secondary amine (formerly part of the ring). This significantly increases polarity . The HCl salt form further increases water solubility.

Optimization Guide:

  • Ion Pairing: If the ring-opened product elutes in the void, add 10 mM Ammonium Formate or 0.1% TFA to your aqueous mobile phase. The pairing agent helps retain the cationic amine species on C18 columns.

  • Column Selection: Switch from a standard C18 to a Polar-Embedded C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase interacts with the central phenyl ring of your molecule, providing "shape selectivity" that separates the planar parent from the flexible ring-opened degradant.

Decision Tree for Unknown Peaks:

TroubleshootingTree Unknown Unknown Peak Detected CheckMass Check Delta Mass (vs Parent) Unknown->CheckMass Plus18 +18 Da CheckMass->Plus18 Plus16 +16 Da CheckMass->Plus16 Plus14 +14 Da CheckMass->Plus14 Hydrolysis Suspect Azetidine Ring Opening Plus18->Hydrolysis Acidic Conditions Oxidation Suspect Piperidine N-Oxide Plus16->Oxidation Peroxide/Light Artifact Suspect Methylation (MeOH solvent artifact) Plus14->Artifact Methanolic Prep

Figure 2: Rapid diagnostic flow for classifying unknown impurities based on mass shift.

Summary of Key Degradants

Degradant NameMechanismDelta MassStructural Change
Deg-A (Hydrolysis) Acid Hydrolysis+18.01 DaAzetidine ring opens to 3-aminopropanol chain.
Deg-B (Chloride) Nucleophilic Attack+36.46 DaAzetidine ring opens to 3-chloropropyl chain (in HCl).
Deg-C (N-Oxide) Oxidation+15.99 DaOxygen adds to Piperidine Nitrogen.
Deg-D (Dimer) Radical Coupling+Parent - 2HPhotolytic coupling of phenyl rings (rare, requires UV).

References

  • ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and opening mechanisms). Link

  • Ma, B., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[3][5][6][7][8] Journal of the American Society for Mass Spectrometry. Link

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[9][10][11] Pharmaceutical Technology.[4][10][12][13] (General stress testing protocols). Link

Sources

Optimization

Technical Support Center: Purification of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

Welcome to the technical support center for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. Achieving high purity is critical for the reliability of downstream applications, from biological assays to formulation development.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses high-level questions that form the basis of a robust purification strategy.

Q1: What are the most common types of impurities I should expect in my crude 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl?

A1: Impurities can originate from various stages of the manufacturing process, including synthesis, storage, and degradation.[2] For a molecule like 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl, impurities typically fall into these categories:

  • Starting Materials: Unreacted precursors, such as a halogenated phenylpiperidine or azetidine, are common.

  • Byproducts: These arise from side reactions during the synthesis. Given the structure, potential byproducts could include isomers or products of over-alkylation.

  • Reagent-Related Impurities: Residual coupling agents, catalysts, or bases used in the synthesis can contaminate the final product.[3]

  • Degradation Products: The piperidine and azetidine moieties can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[3]

  • Residual Solvents: Solvents used in the reaction or initial workup may be present.[4]

Q2: Which analytical techniques are essential for accurately assessing the purity of my compound?

A2: A multi-faceted analytical approach is crucial for a comprehensive purity assessment.[4][5] High-Performance Liquid Chromatography (HPLC) is the workhorse technique, but combining it with others provides a more complete picture.[2][6]

Technique Primary Use Case Key Insights Provided
HPLC / UPLC Quantitative purity assessment and impurity profiling.[5][6]Determines the percentage purity of the main compound and quantifies known and unknown impurities.
LC-MS Impurity identification.[2]Couples the separation power of LC with the identification power of Mass Spectrometry to provide molecular weight information for unknown peaks.
GC-MS Analysis of volatile impurities.[2][4]Ideal for identifying and quantifying residual solvents as outlined in USP <467>.[4]
NMR Spectroscopy Structural confirmation and purity verification.[2][6]Confirms the chemical structure of the target compound and can help identify major impurities by their characteristic signals.
FTIR Spectroscopy Identity confirmation.[1][6]Provides a molecular "fingerprint" by identifying functional groups, useful for confirming the identity of the bulk material.

Q3: My final, purified product has a persistent yellow tint. What is the likely cause and is it a concern?

A3: A yellow tint in piperidine-containing compounds is often indicative of minor oxidation.[3] The nitrogen atoms in the piperidine and azetidine rings can be susceptible to oxidation over time, forming N-oxides or other colored degradation products. While often present in trace amounts, this can be a concern for long-term stability and regulatory compliance.[5] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light can help minimize this degradation. If the color is significant, further purification by recrystallization or a carbon treatment may be necessary.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My HPLC analysis shows significant peak tailing for my main compound.

Causality: This is a classic issue when analyzing basic compounds like 4-(2-(Azetidin-1-yl)phenyl)piperidine on a standard silica-based column.[7] The two basic nitrogen atoms in your molecule can interact strongly with acidic silanol groups on the surface of the silica stationary phase. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in a "tailing" peak shape that compromises resolution and accurate quantification.[7]

Solution Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Action: The most direct solution is to add a basic competitor to the mobile phase.[7] Triethylamine (TEA) is a common choice. It is more basic than your compound and will preferentially interact with the acidic silanol sites, effectively masking them and allowing your compound to elute symmetrically. Begin by adding 0.1% (v/v) TEA to your mobile phase and increase to 1% if necessary.[3]

Problem: During recrystallization, my compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice.[8] This is often caused by using a solvent in which the compound is too soluble, starting with a solution that is too concentrated, or cooling the solution too quickly.[8]

Solution Workflow:

  • Re-heat: Warm the mixture until the oil completely redissolves into the solution.

  • Add Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: This is the critical step. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not place it directly into an ice bath. Slow cooling provides the necessary time for ordered crystal nucleation and growth.

  • Induce Crystallization (if necessary): If no crystals form after reaching room temperature, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single "seed" crystal from a previous batch.

  • Final Cooling: Once crystal growth has started, you can then place the flask in an ice bath to maximize the yield.

Issue Likely Cause Corrective Action
Oiling Out Solution is too saturated; cooling is too fast.Re-heat, add more solvent, and cool slowly.[8]
No Crystals Form Solution is not saturated enough; nucleation is inhibited.Evaporate some solvent to concentrate; induce with a seed crystal or by scratching.[8]
Low Yield Compound is too soluble in the chosen solvent at cold temperatures.Switch to a less-polar co-solvent to form a solvent system where solubility is lower when cold (e.g., ethanol/water).[8]
Impurities Trapped Crystals formed too quickly, trapping mother liquor.Re-dissolve and cool more slowly to allow for selective crystallization.
Problem: My final product is contaminated with non-basic starting materials or byproducts.

Causality: Standard purification methods like direct crystallization or silica gel chromatography may not be effective if impurities have similar polarity or crystallization properties to the desired product.

Solution: Purification via Acid-Base Extraction

This technique leverages the basicity of the two nitrogen atoms in your molecule to separate it from neutral or acidic impurities.[7]

  • Dissolution: Dissolve the crude HCl salt in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) to deprotonate the hydrochloride salt and generate the free base. The free base will remain in the organic layer.

  • Aqueous Wash: Wash the organic layer with water and then brine to remove any residual aqueous base and salts.

  • Acidification & Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic nitrogens on your compound will be protonated, forming the water-soluble HCl salt, which will move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Isolation: Collect the aqueous layer containing your purified product. The compound can be isolated by either basifying the aqueous layer and re-extracting into an organic solvent followed by evaporation, or by directly removing the water under reduced pressure (lyophilization) to yield the solid HCl salt.

Caption: Decision tree for selecting a primary purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to overcome the challenge of purifying basic amines on silica gel.[3]

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test solvent systems like dichloromethane/methanol or ethyl acetate/hexanes. To the chosen solvent system, add 1% triethylamine (TEA) to prevent peak tailing.[3] The ideal system should give your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing it with at least 5-10 column volumes of the starting eluent mixture (containing 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" method typically results in better separation.

  • Elution: Begin elution with your starting solvent system. If a gradient is needed, slowly and progressively increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) to precipitate the pure hydrochloride salt. Collect the solid by filtration.

Protocol 2: Purification by Recrystallization

This protocol is highly effective for removing impurities with different solubility profiles.[7]

  • Solvent Screening: Place 10-20 mg of your crude HCl salt into several small test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/water mixtures) to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture (e.g., on a hot plate with stirring) and add more hot solvent portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the product from prematurely crystallizing in the funnel.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is well underway, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), to remove all residual solvent.

References

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper. Retrieved from [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved from [Link]

  • Active Ingredient Analysis: Methods And Applications in Product Quality Control. (2024, October 16). alwsci. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]

  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). IJNRD. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024, October 22). PMC. Retrieved from [Link]

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved from [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. (2017, December 7). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004, November 1). Retrieved from [Link]

  • US2904550A - 4-phenylpiperidines and their preparation. (n.d.). Google Patents.
  • WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors. (n.d.). Google Patents.
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013, July 3). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. Retrieved from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025, April 30). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Resolving stability issues of 4-(2-(Azetidin-1-YL)phenyl)piperidine hcl in aqueous solution

Technical Support Center: Stability Optimization for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl Executive Summary Current Status: Critical Stability Risk Detected. Molecule: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

Executive Summary

Current Status: Critical Stability Risk Detected. Molecule: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl. Key Issue: Acid-catalyzed hydrolysis of the azetidine ring.

This guide addresses the rapid degradation often observed when dissolving the hydrochloride salt of N-aryl azetidines in unbuffered aqueous media. The instability is not a manufacturing defect but a fundamental chemical property of the strained azetidine ring in acidic environments generated by the HCl counterion.

Module 1: The Degradation Mechanism (Root Cause Analysis)

To resolve the issue, you must understand the "Why." The molecule contains two nitrogen centers with vastly different basicities:

  • Piperidine Nitrogen: Highly basic (

    
    ). In the HCl salt, this is the primary site of protonation.
    
  • Azetidine Nitrogen: Weakly basic (

    
    ) due to conjugation with the phenyl ring.
    

The Trap: When you dissolve the HCl salt in pure water, the solution pH often drops to 4.0–5.0 or lower. At this pH, a fraction of the azetidine nitrogen becomes protonated.[1] The protonated azetidine is highly electrophilic due to ring strain (


26 kcal/mol). Water acts as a nucleophile, attacking the 

-carbon, snapping the ring open, and forming a hydrolytic impurity (amino-alcohol).
Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway that destroys your sample.

DegradationPathway Intact Intact Molecule (Azetidine Ring) Protonation Protonation of Azetidine Nitrogen Intact->Protonation Driven by HCl salt AcidEnv Acidic Environment (pH < 5.0) AcidEnv->Protonation Attack Nucleophilic Attack (by H2O) Protonation->Attack Activated Electrophile RingOpen Ring Opening (Irreversible) Attack->RingOpen Strain Release Product Hydrolysis Product (Amino-Alcohol) RingOpen->Product

Figure 1: The acid-catalyzed hydrolysis pathway of N-aryl azetidines. Protonation of the ring nitrogen is the rate-limiting step that triggers irreversible ring opening.

Module 2: Troubleshooting & Optimization Protocols

Do not treat this compound like a standard stable amine. Follow these strict protocols to maintain integrity.

Protocol A: Proper Dissolution (The "Buffer First" Rule)

Standard Practice (Wrong): Dissolving HCl salt in water


 Adjusting pH. (Degradation occurs during dissolution).
Optimized Practice (Correct):  Dissolve directly into a buffered system.
ParameterRecommendationRationale
Solvent Vehicle PBS (pH 7.4) or HEPES (pH 7.5) Maintains pH > 6.0, keeping the azetidine nitrogen unprotonated and stable.
Target pH 6.5 – 8.0 Below pH 5: Rapid hydrolysis. Above pH 9: Solubility issues (free base precipitation).
Temperature 4°C (Ice Bath) Reaction rate of hydrolysis doubles for every ~10°C increase. Keep it cold.
Stock Conc.

10 mM
Higher concentrations can overwhelm weak buffers, leading to local acidity.
Protocol B: Workflow Decision Tree

Use this logic flow to diagnose current experiments or plan new ones.

TroubleshootingLogic Start Start: Dissolving Sample CheckSolvent Is solvent pure water? Start->CheckSolvent Stop STOP immediately. High risk of acidity. CheckSolvent->Stop Yes Buffer Use PBS or HEPES (100mM, pH 7.4) CheckSolvent->Buffer No Stop->Buffer Switch Solvent Dissolve Dissolve at 4°C Buffer->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Success Proceed to Assay (Use within 4 hours) CheckClear->Success Yes Precip Precipitation Observed? CheckClear->Precip No Cosolvent Add DMSO (up to 5%) OR Lower pH to 6.5 Precip->Cosolvent Cosolvent->Success

Figure 2: Operational decision tree for minimizing hydrolytic degradation during sample preparation.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a peak with Mass [M+18]? A: This is the hallmark of azetidine hydrolysis. The "M+18" corresponds to the addition of water (


) across the opened ring. This confirms that your solution pH was too low during preparation or storage.

Q2: Can I store the stock solution at -20°C? A: Yes, but flash freeze it. Slow freezing can cause "freeze-concentration," where the local concentration of HCl increases in the remaining liquid phase as ice crystals form, causing a pH drop and degradation just before the sample solidifies.

Q3: Can I autoclave the solution for sterilization? A: Absolutely NOT. The combination of high heat (121°C) and moisture will instantly hydrolyze the azetidine ring, regardless of pH. Use 0.22


 sterile filtration instead.

Q4: I need to use an acidic mobile phase for HPLC. Is this okay? A: Yes, transient exposure is acceptable. The residence time on an HPLC column (minutes) is usually too short for significant degradation if the column temperature is controlled (


C). However, do not leave the sample sitting in the autosampler in an acidic diluent for 24 hours. Diluent recommendation:  50:50 Water:Acetonitrile (buffered to pH 7).

References & Authoritative Grounding

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] ACS Medicinal Chemistry Letters.[2] This seminal paper details the specific instability of N-phenyl azetidines in acidic media and establishes the relationship between

    
     and hydrolysis rates.
    
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles.[3][4] Provides foundational chemistry on the ring strain (~26 kcal/mol) and reactivity profiles of azetidines compared to other heterocycles.

  • PubChem Compound Summary. N-Phenylazetidine (CID 137894).[5] U.S. National Library of Medicine. confirm physical properties and basicity data relevant to the azetidine moiety.[3][6][7]

Sources

Optimization

Technical Support Center: pH Stabilization of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

This guide addresses the specific physicochemical challenges of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This molecule presents a unique "dual-nitrogen" challenge: a highly basic, sterically unhindered piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific physicochemical challenges of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . This molecule presents a unique "dual-nitrogen" challenge: a highly basic, sterically unhindered piperidine ring combined with a strained, kinetically sensitive N-aryl azetidine system.

Status: Active Doc ID: TS-AZP-004 Last Updated: 2025-05-12 Applicability: Aqueous formulation, LC-MS sample prep, In-vitro assay buffers.

Core Analysis: The Physicochemical Trap

Before troubleshooting, you must understand why this specific molecule causes pH instability. You are dealing with two competing centers of reactivity:

  • The Piperidine (Secondary Amine): With a pKa ~11.0, this is a "CO₂ Sponge." In aqueous solution, it aggressively captures atmospheric CO₂ to form carbamates, releasing protons and causing a rapid downward pH drift .

  • The Azetidine (Strained Ring): The 4-membered nitrogen ring has ~25 kcal/mol of ring strain.[1] While N-aryl azetidines are generally more stable than their aliphatic counterparts, the ortho substitution (2-position) induces torsional stress. If the pH drops too low (< 4.0), acid-catalyzed ring opening (hydrolysis) becomes thermodynamically favorable, permanently altering the solution's composition.

FeatureChemical RiskpH Impact
Piperidine Moiety CO₂ Absorption (Carbamate formation)Drift DOWN (Rapid, Reversible)
Azetidine Ring Acid-Catalyzed Hydrolysis (Ring Opening)Drift UP (Slow, Irreversible)
HCl Counter-ion Dissociation / Free Base PrecipitationTurbidity + Drift UP

Diagnostic Workflow

Use this decision tree to identify the root cause of your pH drift.

pH_Troubleshooting Start Start: pH Drift Detected CheckDir Direction of Drift? Start->CheckDir DriftDown Drift DOWN (Acidic) CheckDir->DriftDown pH Decreasing DriftUp Drift UP (Basic) CheckDir->DriftUp pH Increasing CO2Check Is solution exposed to air? DriftDown->CO2Check PrecipCheck Is solution cloudy? DriftUp->PrecipCheck Carbamate Diagnosis: CO2 Absorption (Carbamate Formation) CO2Check->Carbamate Yes (Open container) Hydrolysis Diagnosis: Azetidine Hydrolysis (Ring Opening) CO2Check->Hydrolysis No (Sealed/Degassed) Precipitation Diagnosis: Free Base Crash-out (Loss of HCl buffering) PrecipCheck->Precipitation Yes (Turbid) GlassLeach Diagnosis: Glassware Leaching (Silica Dissolution) PrecipCheck->GlassLeach No (Clear, pH > 8)

Figure 1: Diagnostic logic for identifying the source of pH instability in azetidine/piperidine systems.

Stabilization Protocols

Protocol A: The "Equilibrium Lock" (Preventing CO₂ Intrusion)

Issue: Rapid pH drop (e.g., 7.4 → 6.8 in 2 hours). Mechanism: The piperidine nitrogen reacts with dissolved CO₂: R2NH + CO2 ⇌ R2N-COO⁻ + H⁺.

Step-by-Step Fix:

  • Degas Solvents: Do not rely on sonication alone. Sparge all buffers with Helium or Argon for 15 minutes prior to adding the compound.

  • Headspace Management: Use containers with minimal headspace. If storing aliquots, flush the headspace with Argon before sealing.

  • Buffer Strength: Increase buffer concentration. For this compound, 10mM is insufficient. Use 50mM minimal buffer strength to counteract the "CO₂ sponge" effect of the piperidine.

Protocol B: The "Strain Saver" (Preventing Azetidine Hydrolysis)

Issue: Slow pH drift accompanied by the appearance of new peaks in LC-MS (usually +18 Da). Mechanism: Acidic attack on the strained azetidine ring.

Step-by-Step Fix:

  • Avoid Acidic pH: Never store this compound in solution below pH 5.5 . The ring strain makes the azetidine nitrogen a "loaded spring" susceptible to acid cleavage.

  • Temperature Control: Hydrolysis rates double for every 10°C increase. Keep solutions on ice (4°C) during experiments.

  • Alternative Buffers: Avoid buffers that act as nucleophiles (e.g., Tris, which has a primary amine). Use non-nucleophilic buffers like HEPES or MOPS .

Frequently Asked Questions (Technical)

Q1: I am seeing precipitation when I adjust the pH to 7.4. Why?

A: This is a classic "Salt-to-Base" transition issue. The HCl salt is soluble because the piperidine is protonated (


). At pH 7.4, you are approaching the pKa of the piperidine. As the pH rises, a fraction of the molecules deprotonate to the neutral free base.
  • The Trap: The N-phenyl azetidine group is lipophilic. Once the piperidine charge is lost, the molecule becomes highly hydrophobic and crashes out.

  • Solution: You must use a solubilizing excipient if working at pH 7.4. Add 5-10% Cyclodextrin (HP-β-CD) or 0.1% Tween-80 before adjusting the pH. This sequesters the hydrophobic phenyl-azetidine moiety.

Q2: Can I use Phosphate Buffered Saline (PBS)?

A: Proceed with caution. While PBS is standard, phosphate anions can catalyze the hydrolysis of strained rings (general base catalysis) at higher temperatures. Furthermore, phosphate has poor buffering capacity between pH 7.5 and 8.5.

  • Recommendation: Switch to HEPES (50mM, pH 7.4) . HEPES is zwitterionic, has better solubility for organic cations, and minimal metal binding.

Q3: My LC-MS shows a "Ghost Peak" at M+44. Is this an impurity?

A: Likely not. This is an artifact of the piperidine-CO₂ interaction. The M+44 peak corresponds to the carbamate adduct (


). This forms in the electrospray source or in the solution if not degassed.
  • Verification: Acidify a small aliquot with Formic Acid (to pH 3) immediately before injection. The acid will decarboxylate the carbamate back to the parent amine. If the M+44 peak disappears, it was a CO₂ artifact, not a synthesis impurity.

Q4: How do I store stock solutions?

A:

  • Solvent: DMSO is preferred over water for long-term storage (prevents hydrolysis).

  • Concentration: >10 mM (Higher concentrations are self-buffering).

  • Temperature: -20°C or -80°C.

  • Thaw Cycle: Single-use aliquots only. Repeated freeze-thaw cycles induce micro-pH changes (eutectic crystallization) that can snap the azetidine ring.

Buffer Selection Matrix

Choose your buffer system based on the specific stability window of the Azetidine/Piperidine core.

Buffer_Selection Input Target pH? Acidic pH < 5.5 Input->Acidic Neutral pH 6.5 - 7.5 Input->Neutral Basic pH > 8.0 Input->Basic RiskAcid HIGH RISK: Azetidine Hydrolysis Acidic->RiskAcid SafeZone SAFE ZONE Neutral->SafeZone RiskBase HIGH RISK: Free Base Precip Basic->RiskBase RecAcid Use Acetate (Keep < 4 hours) RiskAcid->RecAcid RecBase Use Borate or Glycine (Req. Solubilizer) RiskBase->RecBase RecNeut Use HEPES or MOPS (Avoid Phosphate) SafeZone->RecNeut

Figure 2: Buffer selection strategy minimizing ring stress and solubility issues.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link (Discusses the ring strain and hydrolytic susceptibility of azetidines).

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link (Authoritative source on pH-dependent solubility profiles of basic drugs).

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted azetidines. Tetrahedron. (Details the stability of substituted azetidine rings).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Crystalline Phase Analysis: Characterizing 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl via X-ray Diffraction

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of a compound can significantly i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of a compound can significantly influence its solubility, stability, bioavailability, and manufacturability. This guide provides an in-depth technical overview of how to approach the characterization of a novel crystalline compound, specifically using 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl as a model. While specific experimental data for this compound is not publicly available, this guide will provide a comprehensive, field-proven methodology for its analysis and comparison with potential alternative crystalline forms, known as polymorphs.

The Critical Role of Polymorphism in Drug Development

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. For a pharmaceutical compound like 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl, identifying and characterizing all accessible polymorphs is a critical step in drug development to ensure product quality and performance.[1][2]

A Practical Workflow for Polymorph Screening and XRD Analysis

The following workflow outlines the necessary steps for a comprehensive analysis of the crystalline forms of a novel compound.

Polymorph Screening and XRD Analysis Workflow cluster_0 Sample Preparation cluster_1 XRD Data Acquisition cluster_2 Data Analysis cluster_3 Comparison & Reporting Crystallization Studies Crystallization Studies Grinding Grinding Crystallization Studies->Grinding Obtain Crystalline Material Sieving Sieving Grinding->Sieving Homogenize Particle Size Instrument Setup Instrument Setup Sieving->Instrument Setup Prepare Sample for XRD Data Collection Data Collection Instrument Setup->Data Collection Define Scan Parameters Phase Identification Phase Identification Data Collection->Phase Identification Generate Diffractogram Peak Analysis Peak Analysis Phase Identification->Peak Analysis Identify Crystalline Phases Structural Refinement Structural Refinement Peak Analysis->Structural Refinement Determine Lattice Parameters Polymorph Comparison Polymorph Comparison Structural Refinement->Polymorph Comparison Characterize Crystal Structure Report Generation Report Generation Polymorph Comparison->Report Generation Document Findings

Caption: A comprehensive workflow for polymorph screening and analysis using X-ray diffraction.

Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis

This section details a step-by-step methodology for acquiring and analyzing powder XRD data for a compound such as 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl.

1. Sample Preparation:

  • Objective: To obtain a representative, homogenous powder sample with a particle size suitable for PXRD analysis.

  • Protocol:

    • Gently grind approximately 10-20 mg of the crystalline material using an agate mortar and pestle. The goal is to reduce particle size to the 10-50 µm range to minimize preferred orientation effects.

    • The finely ground powder should be carefully back-loaded into a sample holder to ensure a flat, smooth surface that is level with the holder's top. This technique further reduces preferred orientation.

2. Instrument Setup and Data Acquisition:

  • Objective: To collect a high-quality diffraction pattern.

  • Typical Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Rationale: The chosen 2θ range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules. The step size and scan speed represent a balance between data resolution and acquisition time.

3. Data Analysis and Interpretation:

  • Objective: To identify the crystalline phase(s) present and characterize their diffraction patterns.

  • Procedure:

    • The raw data is processed to remove background noise.

    • The positions (in °2θ) and relative intensities of the diffraction peaks are determined.

    • The d-spacing for each peak is calculated using Bragg's Law: nλ = 2d sin(θ).

Hypothetical Comparison of Polymorphs of 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl

In the absence of experimental data, we can illustrate how different polymorphs of our target compound would be compared. Let's hypothesize the existence of two polymorphic forms, Form A and Form B.

Form A Form B
Position (°2θ) d-spacing (Å) Relative Intensity (%) Position (°2θ) d-spacing (Å)
8.510.41007.212.3
12.37.26510.88.2
15.65.74014.56.1
18.94.78016.35.4
21.24.25519.84.5
25.43.53022.14.0
28.13.24526.53.4

Analysis of Hypothetical Data:

The distinct peak positions in the XRD patterns of Form A and Form B would be conclusive evidence of two different crystal structures. Form A exhibits its most intense peak at 8.5° 2θ, while Form B's most intense peak is at 10.8° 2θ. These differences in the diffraction patterns arise from the different arrangements of the molecules in the crystal lattice of each polymorph.

The Importance of a Comprehensive Approach

It is crucial to employ a variety of analytical techniques in conjunction with XRD to fully characterize the solid forms of a new compound.[3] Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and spectroscopic methods (e.g., FT-IR, Raman) provide complementary information about the thermal properties and molecular structure of the different crystalline forms.

Conclusion

The characterization of the crystalline form of a pharmaceutical compound is a critical and legally mandated aspect of drug development. X-ray diffraction is the definitive technique for identifying and differentiating polymorphs. By following a systematic and rigorous experimental workflow, researchers can ensure the selection of the optimal crystalline form of a new drug candidate, such as 4-(2-(Azetidin-1-YL)phenyl)piperidine HCl, for further development. The use of standardized protocols and a multi-technique approach is essential for ensuring the safety, efficacy, and quality of the final drug product.

References

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • [4-[4-(Azetidin-1-yl)piperidine-1-carbonyl]phenyl] - PubChem - NIH. (URL: [Link])

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. (URL: [Link])

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

  • CCDC: Structural Chemistry Data, Software, and Insights. (URL: [Link])

  • Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. (URL: [Link])

  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine - MDPI. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • BindingDB BDBM50293698 CHEMBL563682::N-(4-(4-(azetidin-1-yl). (URL: [Link])

  • 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem. (URL: [Link])

  • Crystal structure of 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4- oxadiazole-2-thione, C18H19N3OS2 - ResearchGate. (URL: [Link])

  • 4-Phenylpiperidine - Wikipedia. (URL: [Link])

  • 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride - Preprints.org. (URL: [Link])

  • XRD diffraction pattern for pure aspirin | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (URL: [Link])

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride - MDPI. (URL: [Link])

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity - Biblioteka Nauki. (URL: [Link])

Sources

Comparative

Quality Control &amp; Performance Guide: 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl

The following guide is structured as an advanced technical manual for researchers and QC professionals handling the specialized reagent 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl . Given the specific and likely proprietar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical manual for researchers and QC professionals handling the specialized reagent 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl .

Given the specific and likely proprietary nature of this building block (an ortho-substituted aryl-diamine scaffold), this guide synthesizes established principles of heterocyclic chemistry, salt-form stability, and analytical method development to provide a robust Quality Control framework.

Executive Summary: The Ortho-Azetidine Advantage

In modern medicinal chemistry, the 4-(2-(Azetidin-1-yl)phenyl)piperidine scaffold represents a high-value "chimeric" building block. It combines the metabolic stability and solubility of a piperidine (secondary amine) with the unique steric and electronic properties of an azetidine (strained four-membered ring).

Unlike standard para-substituted linkers, the ortho-substitution pattern in this reagent introduces significant steric twist, forcing the piperidine and azetidine rings out of coplanarity. This conformational restriction is critical for targeting specific protein pockets (e.g., kinases, GPCRs) but introduces unique stability challenges—specifically the risk of azetidine ring opening and atropisomerism during analysis.

This guide compares the HCl salt form of this reagent against its free base and pyrrolidine analogs, providing a definitive QC checklist to ensure integrity in drug development workflows.

Comparative Analysis: Why This Reagent?

To justify the selection of 4-(2-(Azetidin-1-yl)phenyl)piperidine HCl, we must compare it against its closest structural and functional alternatives.

Comparison 1: Azetidine vs. Pyrrolidine Analogs

Is the strain worth it?

FeatureAzetidine Analog (The Product)Pyrrolidine Analog (Alternative)Impact on Drug Design
Ring Size 4-membered (Strained)5-membered (Relaxed)Azetidine offers lower lipophilicity (LogP) and distinct vector orientation.
Basicity (pK_a) Lower (Lone pair delocalization)HigherAzetidine is less likely to be protonated at physiological pH, improving membrane permeability.
Metabolic Stability Moderate (Ring opening risk)HighCritical QC Point: Azetidine reagents require stricter acid-stability monitoring.
Steric Bulk CompactBulkyAzetidine allows tighter binding in sterically restricted pockets.
Comparison 2: HCl Salt vs. Free Base

Stability vs. Reactivity

  • Free Base:

    • Pros: Ready for nucleophilic coupling (SnAr, Amide coupling).

    • Cons: Prone to oxidative degradation (N-oxide formation) and atmospheric carbonylation . The oil/gum state makes accurate weighing difficult.

  • HCl Salt (The Standard):

    • Pros: Crystalline solid, resistant to oxidation, precise stoichiometry (MW defined).

    • Cons:Hygroscopic . Requires neutralization (e.g., DIPEA) before use.

    • Verdict: The HCl salt is the superior reagent for storage and reproducible synthesis, provided Water Content (KF) is strictly controlled.

Critical Quality Attributes (CQA) & Specifications

For a reagent of this complexity, standard "purity" is insufficient. The following specification sheet is designed to catch specific failure modes of the ortho-azetidine scaffold.

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates amine oxidation.
Identification 1H-NMR (DMSO-d6)Conforms to structure; Azetidine 4H multiplet present.Confirms ortho-regiochemistry and ring integrity.
Purity (HPLC) HPLC-UV (210/254 nm)≥ 98.0% (Area %)High purity required for late-stage coupling.
Impurity A HPLC/LC-MS≤ 0.5%Ring-Opened Impurity: 3-chloropropylamino derivative (Acid hydrolysis artifact).
Chloride Content Potentiometric Titration11.5% – 13.5% (Mono-HCl theoretical: ~12.6%)Confirms salt stoichiometry (Mono vs. Di-HCl).
Water Content Karl Fischer (Coulometric)≤ 2.0% w/wHCl salts are hygroscopic; excess water affects stoichiometry.
Residual Solvents GC-HeadspaceEthanol < 5000 ppm; THF < 720 ppmSolvents from crystallization must be removed.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Purity Method

Designed to separate the polar amine product from ring-opened hydrophobic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl ring) and 210 nm (Amine backbone).

  • Critical Note: The ortho-substitution may cause peak broadening due to restricted rotation. Ensure column temperature is maintained at 40°C to sharpen peaks.

Protocol B: 1H-NMR Identity Validation

Differentiating the Azetidine from Pyrrolidine/Piperidine.

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6 . (CDCl3 may cause precipitation of the salt).

  • Key Diagnostic Signals:

    • Azetidine Ring: Look for a distinct multiplet (4H) around δ 3.8 – 4.2 ppm . In ortho-substituted systems, these protons may appear as two distinct groups due to the chiral axis/twist.

    • Piperidine Ring: Broad multiplets at δ 1.5 – 3.5 ppm .

    • Aromatic Region: 4 protons. Pattern should indicate 1,2-disubstitution (e.g., doublet, triplet, triplet, doublet).

  • Failure Mode: If the multiplet at ~4.0 ppm is missing and replaced by a triplet at ~3.5 ppm and a triplet at ~2.0 ppm, the azetidine ring has opened to form a propyl-chain derivative.

Protocol C: Chloride Content Titration

Verifying the Salt Form.

  • Dissolve 150 mg of sample in 50 mL deionized water.

  • Add 5 mL of 2% Nitric Acid.

  • Titrate with 0.1 N Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    
    
    • Interpretation: A result significantly higher than theoretical suggests excess HCl (hygroscopic/acidic); lower suggests free base contamination.

Visualization: Stability & Impurity Pathways

The following diagram illustrates the critical degradation pathway that QC must detect: the acid-catalyzed ring opening of the azetidine moiety, which is the primary risk for this reagent.

AzetidineDegradation Reagent 4-(2-(Azetidin-1-yl)phenyl) piperidine HCl (Intact Reagent) Intermediate Protonated Azetidinium Ion Reagent->Intermediate Protonation Acid Strong Acid / Heat (Stress Condition) Acid->Intermediate Impurity Ring-Opened Impurity (3-chloropropylamino derivative) Intermediate->Impurity Nucleophilic Attack (Ring Opening) Nucleophile Cl- / H2O Nucleophile->Intermediate

Figure 1: Degradation pathway of N-aryl azetidines under stress conditions. The strained 4-membered ring is susceptible to nucleophilic attack (e.g., by Chloride ions) in strongly acidic, heated environments, leading to ring-opened impurities.

Troubleshooting & Handling Guide

Scenario: The reagent has turned into a sticky gum.

  • Cause: The HCl salt is hygroscopic. It has absorbed atmospheric moisture, potentially leading to hydrolysis.

  • Action: Perform a Karl Fischer titration. If water > 5%, recrystallization (Ethanol/Ether) is required. If water is low but appearance is gummy, check for Free Base reversion (low Chloride content).

Scenario: HPLC shows a "fronting" peak.

  • Cause: Overloading of the amine on the column or secondary interactions with silanols.

  • Action: Increase TFA concentration to 0.1% or add 5mM Ammonium Formate to the mobile phase.

Scenario: Low yield in coupling reactions.

  • Cause: The ortho-substitution creates steric hindrance.

  • Action: Do not use weak bases (e.g., TEA). Use stronger, less nucleophilic bases like DIPEA or Cs2CO3 to ensure full deprotonation of the piperidine without attacking the azetidine.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for HCl salt hygroscopicity data). Link

  • Padwa, A. (2009). Azetidines, Azetines, and Azetes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier. (Source for Azetidine ring strain and stability). Link

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